BB-78485
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-N-hydroxy-3-naphthalen-2-yl-2-(naphthalen-2-ylsulfonylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c26-23(24-27)22(14-16-9-10-17-5-1-3-7-19(17)13-16)25-30(28,29)21-12-11-18-6-2-4-8-20(18)15-21/h1-13,15,22,25,27H,14H2,(H,24,26)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOUXLMPQFMDRD-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(C(=O)NO)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C[C@H](C(=O)NO)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Action of BB-78485: A Targeted Strike Against E. coli's Outer Defenses
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. Escherichia coli, a versatile and often pathogenic species, stands as a key target in the quest for novel antibacterial agents. This technical guide delves into the mechanism of action of BB-78485, a potent inhibitor that targets a critical chink in the armor of E. coli: the biosynthesis of its outer membrane.
At the core of its action, this compound selectively inhibits the enzyme LpxC, a crucial catalyst in the lipid A biosynthetic pathway. Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), an essential component of the outer membrane of most Gram-negative bacteria, including E. coli. By disrupting this pathway, this compound compromises the integrity of the bacterial outer membrane, ultimately leading to cell death. This targeted approach makes LpxC an attractive and clinically unexploited target for the development of new antibiotics.
Quantitative Analysis of this compound Activity
The efficacy of this compound as an inhibitor of E. coli LpxC and its antibacterial activity have been quantified through various in vitro assays. The following tables summarize the key quantitative data, providing a comparative perspective with other known LpxC inhibitors.
| Compound | IC50 (nM) vs. E. coli LpxC | Reference |
| This compound | 160 ± 70 | [1] |
| BB-78484 | 400 ± 90 | [1] |
| L-161,240 | ~50 | [2] |
| CHIR-090 | 4.0 (Ki) |
Table 1: In Vitro Inhibition of E. coli LpxC. The half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values demonstrate the potency of this compound against its target enzyme.
| Compound | MIC (µg/mL) against E. coli | Reference |
| This compound | 1 | [3] |
| BB-78484 | 2 | |
| L-161,240 | 1-3 | [2] |
| PF-04753299 | 1 | |
| PF-05081090 | 0.2 | |
| CHIR-090 | 0.2 | [4] |
Table 2: Minimum Inhibitory Concentration (MIC) against E. coli. The MIC value represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
The Lipid A Biosynthesis Pathway: The Target of this compound
The biosynthesis of lipid A in E. coli is a well-characterized pathway involving a series of enzymatic steps. This compound specifically targets LpxC, which catalyzes the second and committed step in this essential pathway.
Figure 1: The Lipid A Biosynthesis Pathway in E. coli and the inhibitory action of this compound on the LpxC enzyme.
Experimental Protocols
In Vitro E. coli LpxC Inhibition Assay
This protocol outlines a method to determine the in vitro inhibitory activity of compounds against the E. coli LpxC enzyme. The assay measures the cleavage of the natural substrate, UDP-3-O-(R-3-hydroxymyristoyl)GlcNAc, by detecting the resulting sugar amine product using o-phthaldialdehyde (OPA), which generates a fluorescent signal.
Materials:
-
Purified E. coli LpxC enzyme
-
UDP-3-O-(R-3-hydroxymyristoyl)GlcNAc (substrate)
-
This compound or other test compounds
-
Sodium morpholinoethanesulfonic acid (MES) buffer (pH 6.0)
-
Brij 35
-
Dithiothreitol (DTT)
-
Dimethyl sulfoxide (DMSO)
-
Sodium hydroxide (NaOH)
-
o-Phthaldialdehyde (OPA) reagent
-
Black 96-well microplates
-
Fluorometer
Procedure:
-
Reaction Mixture Preparation: In a black 96-well microplate, prepare the reaction mixtures (100 µL final volume) containing 40 mM MES buffer (pH 6.0), 0.02% Brij 35, 80 µM DTT, and 25 µM UDP-3-O-(R-3-hydroxymyristoyl)GlcNAc.
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Inhibitor Addition: Add the test compound (e.g., this compound) dissolved in DMSO to the desired final concentration. The final DMSO concentration should be kept constant across all wells (e.g., 2% v/v). Include control wells with DMSO only (no inhibitor).
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Enzyme Addition and Incubation: Initiate the reaction by adding a pre-determined amount of purified E. coli LpxC enzyme (e.g., 50 ng, approximately 1.5 nM).
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Incubate the plate at 37°C for 30 minutes.
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Reaction Termination: Stop the reaction by adding 40 µL of 0.625 M NaOH to each well.
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Fluorescence Detection: Add the OPA reagent to each well according to the manufacturer's instructions.
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Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Figure 2: Workflow for the in vitro E. coli LpxC inhibition assay.
Minimum Inhibitory Concentration (MIC) Determination
This protocol describes a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent against E. coli.
Materials:
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E. coli strain (e.g., ATCC 25922)
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Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound or other test compounds
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, pick several colonies of E. coli and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution Series:
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Prepare a serial two-fold dilution of the test compound (e.g., this compound) in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.
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Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the compound dilutions, as well as to a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).
-
-
Incubation:
-
Incubate the plate at 37°C for 16-20 hours in ambient air.
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-
MIC Determination:
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After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth.
-
Figure 3: Workflow for the determination of the Minimum Inhibitory Concentration (MIC).
Conclusion
This compound represents a promising class of antibiotics that function through a highly specific mechanism of action: the inhibition of LpxC in the essential lipid A biosynthesis pathway of E. coli and other Gram-negative bacteria. The quantitative data underscores its potency, and the detailed experimental protocols provided herein offer a framework for its further investigation and the discovery of new LpxC inhibitors. The targeted nature of this compound highlights a critical vulnerability in the outer membrane biogenesis of Gram-negative pathogens, offering a valuable avenue for the development of next-generation antimicrobial therapies.
References
- 1. A Complete Pathway Model for Lipid A Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LIPID A MODIFICATION SYSTEMS IN GRAM-NEGATIVE BACTERIA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Unveiling BB-78485: A Technical Guide to a Potent LpxC Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BB-78485, a significant small molecule inhibitor of the metalloenzyme LpxC. With potent antibacterial activity against a range of Gram-negative pathogens, this compound has been a focal point of research in the quest for novel antibiotics. This document delves into its chemical architecture, mechanism of action, and the experimental data that underscore its therapeutic potential.
The Chemical Identity of this compound
This compound is characterized as a sulfonamide derivative of an α-(R)-aminohydroxamate.[1][2] Its structure features two hydrophobic naphthalene moieties linked to a central hydroxamate core, a key functional group for its inhibitory action.[3]
Molecular Formula: C₂₃H₂₄N₂O₄S
Molecular Weight: 420.48 g/mol [4]
The hydroxamate group is crucial for its function, acting as a chelating agent for the catalytic zinc ion within the active site of the LpxC enzyme.[1][5]
Mechanism of Action: Targeting Lipid A Biosynthesis
This compound exerts its bactericidal effects by inhibiting UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, commonly known as LpxC.[1][2][6] LpxC is a zinc-dependent metalloenzyme that catalyzes the second and committed step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[1][2][6] The integrity of this outer membrane is essential for bacterial viability, making LpxC an attractive target for antibiotic development.[2][6]
By binding to the active site and chelating the catalytic Zn²⁺ ion, this compound effectively blocks the deacetylation of its substrate, thereby halting the entire lipid A synthesis pathway.[5] This disruption of the outer membrane ultimately leads to bacterial cell death.
Below is a diagram illustrating the inhibition of the Lipid A biosynthesis pathway by this compound.
Caption: Inhibition of the LpxC-catalyzed step in the Lipid A biosynthesis pathway by this compound.
Quantitative Analysis of Inhibitory Activity
The potency of this compound has been quantified through various in vitro assays, demonstrating its strong inhibitory effects on both the isolated LpxC enzyme and whole bacterial cells.
| Parameter | Organism/Enzyme | Value | Reference |
| IC₅₀ | LpxC | 160 nM | [4] |
| Dissociation Constant (Kd) | E. coli LpxC (EcLpxC) | 20 nM | [3] |
| Minimum Inhibitory Concentration (MIC) | E. coli D21 | 2 µg/mL | [4] |
| Minimum Inhibitory Concentration (MIC) | E. coli D22 (lpxC101) | 0.016 µg/mL | [4] |
| Minimum Inhibitory Concentration (MIC) Range | Enterobacteriaceae, S. marcescens, M. morganii, M. catarrhalis, H. influenzae, B. cepacia | 1 - 32 µg/mL | [4] |
Experimental Protocols
The following sections outline the methodologies employed in the characterization of this compound.
LpxC Inhibition Assay
A common method to determine the inhibitory activity of compounds against LpxC involves a fluorescence-based assay.
Principle: The assay measures the release of a fluorescent product upon the deacetylation of a synthetic substrate by LpxC. The reduction in fluorescence in the presence of an inhibitor corresponds to its potency.
Generalized Protocol:
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Recombinant LpxC enzyme is purified.
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A fluorescently labeled substrate, such as UDP-3-O-((R)-3-hydroxymyristoyl)-N-acetylglucosamine, is synthesized.
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The enzyme, substrate, and varying concentrations of the inhibitor (this compound) are incubated in an appropriate buffer system.
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The reaction is stopped, and the product is separated from the substrate, often using chromatographic techniques.
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The fluorescence of the product is measured using a fluorometer.
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IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial efficacy.
Principle: A microbroth dilution method is typically used to determine the MIC of this compound against various bacterial strains.
Generalized Protocol:
-
A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Luria-Bertani broth).
-
Each well is inoculated with a standardized suspension of the test bacterium.
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Positive (no inhibitor) and negative (no bacteria) control wells are included.
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The plates are incubated at 37°C for 18-24 hours.
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The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.[7] In some cases, a colorimetric indicator like MTT is used to assess cell viability.[7]
Below is a workflow diagram for a typical MIC determination experiment.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
X-ray Crystallography of LpxC-BB-78485 Complex
To elucidate the precise binding mode of this compound, co-crystallization with LpxC followed by X-ray diffraction analysis is performed.
Principle: This technique provides a high-resolution, three-dimensional structure of the protein-inhibitor complex, revealing the specific molecular interactions.
Generalized Protocol:
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The LpxC protein is expressed and purified to a high concentration.
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The purified LpxC is incubated with a molar excess of this compound to allow for complex formation.[5]
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The LpxC-BB-78485 complex is subjected to crystallization screening using techniques like hanging-drop vapor diffusion.[5][7]
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Suitable crystals are cryo-protected and exposed to a high-intensity X-ray beam.
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The resulting diffraction data is collected and processed to determine the electron density map.[5]
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The three-dimensional structure of the complex is built into the electron density map and refined to yield a final atomic model.[5]
The crystal structure of Pseudomonas aeruginosa LpxC in complex with this compound has been solved at a resolution of 1.9 Å, providing detailed insights into its binding mechanism.[5][6] The hydroxamate moiety of this compound directly coordinates with the catalytic zinc ion in the active site.[5]
Conclusion
This compound stands out as a potent and selective inhibitor of LpxC, a crucial enzyme in Gram-negative bacteria. Its unique chemical structure, coupled with a well-defined mechanism of action, has made it an invaluable tool for studying lipid A biosynthesis and a promising scaffold for the development of new antibiotics. The quantitative data on its inhibitory activity and the detailed structural information from crystallographic studies provide a solid foundation for future drug design and optimization efforts aimed at combating multidrug-resistant Gram-negative infections.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial activities and characterization of novel inhibitors of LpxC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. Crystal structure of LpxC from Pseudomonas aeruginosa complexed with the potent this compound inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of LpxC from Pseudomonas aeruginosa complexed with the potent this compound inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Basis of the Promiscuous Inhibitor Susceptibility of E. coli LpxC - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of BB-78485: A Potent Inhibitor of Bacterial LpxC
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BB-78485 is a potent, narrow-spectrum antibacterial agent that targets the essential Gram-negative enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). This enzyme catalyzes the first committed step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS), which is a critical component of the outer membrane of Gram-negative bacteria. The discovery of this compound by British Biotech Pharmaceuticals emerged from the screening of a proprietary library of metalloenzyme inhibitors. This guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and biological evaluation of this compound, tailored for professionals in the field of drug development and infectious disease research.
Discovery and Rationale
This compound was identified through a targeted screening campaign for antibacterial agents against Escherichia coli. The screen focused on a proprietary library of low molecular weight compounds with known metal-chelating functionalities, a rational approach given that LpxC is a zinc-dependent metalloenzyme.[1] This effort led to the identification of a series of sulfonamide derivatives of α-(R)-amino hydroxamic acids, with this compound emerging as a lead candidate due to its significant antibacterial activity.[2]
The rationale for targeting LpxC is compelling. It is an essential enzyme for the viability of a wide range of Gram-negative bacteria, and its absence or inhibition leads to the disruption of the outer membrane and subsequent cell death. Furthermore, LpxC is highly conserved across many pathogenic species, yet it lacks a close homolog in mammalian cells, suggesting a potential for selective toxicity and a favorable safety profile.
Mechanism of Action
The primary mechanism of action of this compound is the potent and specific inhibition of the LpxC enzyme. The hydroxamic acid moiety of this compound is critical for its activity, as it chelates the catalytic zinc ion (Zn²⁺) in the active site of LpxC.[2][3] This interaction is believed to displace a water molecule that is essential for the catalytic activity of the enzyme.[2] The sulfonamide and naphthalene components of the molecule engage in further interactions within the active site, contributing to its high affinity and specificity.[3]
The crystal structure of this compound in complex with Pseudomonas aeruginosa LpxC reveals that the hydroxamate group binds to the zinc ion in a bidentate fashion.[3] The naphthalene rings of this compound occupy a hydrophobic tunnel in the enzyme, leading to a conformational change that closes this tunnel and likely prevents substrate binding.[3]
dot
Synthesis of this compound
While the exact, step-by-step synthesis protocol for this compound has not been publicly disclosed by British Biotech Pharmaceuticals, a representative synthetic route can be proposed based on the known structure of the molecule and general methods for the synthesis of sulfonamide hydroxamic acids. The synthesis would likely involve the coupling of a suitably protected α-amino acid with a sulfonyl chloride, followed by the formation of the hydroxamic acid.
Representative Synthetic Scheme:
A plausible synthetic route would begin with a protected (R)-α-amino acid. This would be reacted with a naphthalenesulfonyl chloride to form the sulfonamide linkage. Subsequent deprotection and coupling with a protected hydroxylamine, followed by a final deprotection step, would yield this compound.
dot
Quantitative Data
The biological activity of this compound has been characterized by its in vitro inhibitory activity against the LpxC enzyme and its antibacterial activity against a range of Gram-negative pathogens.
Table 1: In Vitro Inhibitory Activity of this compound against E. coli LpxC
| Compound | IC₅₀ (nM) |
| This compound | 160 ± 70 |
| BB-78484 | 400 ± 90 |
| L-161,240 (reference) | 440 ± 10 |
Data from Clements et al., 2002.[2]
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against various Gram-negative bacteria
| Bacterial Strain | MIC (µg/mL) |
| Escherichia coli | 1 |
| Enterobacteriaceae (range) | 2 - 4 |
| Serratia marcescens | 2 - 4 |
| Burkholderia cepacia | 2 - 4 |
| Pseudomonas aeruginosa (wild-type) | >32 |
| Pseudomonas aeruginosa ('leaky' strain) | 4 |
Data from Clements et al., 2002 and an additional source.[2][4]
Experimental Protocols
In Vitro LpxC Inhibition Assay
This protocol is based on the method described by Clements et al. (2002).[2]
Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against the E. coli LpxC enzyme.
Materials:
-
Black 96-well microplates
-
Purified recombinant E. coli LpxC enzyme
-
Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine
-
Assay buffer: 40 mM MES, pH 6.0, 0.02% Brij 35, 80 µM dithiothreitol
-
Test compound (this compound) dissolved in DMSO
-
Stop solution: 0.625 M NaOH
-
Detection reagent: o-phthaldialdehyde (OPA) in 0.1 M borax, pH 9.5
-
Fluorometer (excitation 340 nm, emission 460 nm)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Substrate (final concentration 25 µM)
-
Test compound solution (final DMSO concentration 2% v/v)
-
-
Initiate the reaction by adding the LpxC enzyme (final concentration ~1.5 nM).
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution.
-
Incubate for a further 10 minutes at 37°C to hydrolyze the product.
-
Neutralize the reaction with acetic acid.
-
Add the OPA detection reagent to each well.
-
Measure the fluorescence on a fluorometer.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
dot
Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
Materials:
-
Sterile 96-well microplates
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum, adjusted to a concentration of 5 x 10⁵ CFU/mL
-
Test compound (this compound)
-
Positive control (no drug) and negative control (no bacteria) wells
Procedure:
-
Prepare a serial two-fold dilution of the test compound in MHB in a 96-well plate.
-
Inoculate each well (except the negative control) with the bacterial suspension.
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the test compound at which there is no visible growth.
Conclusion
This compound is a significant discovery in the search for novel antibacterial agents targeting Gram-negative pathogens. Its unique mechanism of action, involving the inhibition of the essential enzyme LpxC, provides a promising avenue for combating antibiotic resistance. While its antibacterial spectrum is somewhat limited, particularly against P. aeruginosa, the structural and mechanistic insights gained from the study of this compound have been invaluable for the design of next-generation LpxC inhibitors with improved properties. This technical guide provides a comprehensive resource for researchers and drug developers working in this critical area of infectious disease research.
References
- 1. WO2023055686A1 - Lpxc inhibitors and uses thereof - Google Patents [patents.google.com]
- 2. Heterocyclic methylsulfone hydroxamic acid LpxC inhibitors as Gram-negative antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Antibacterial Spectrum of Activity for BB-78485
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibacterial spectrum, mechanism of action, and key experimental data for the compound BB-78485. All data is derived from published scientific literature to aid in further research and development.
Core Compound Information
This compound is a sulfonamide derivative of an α-(R)-amino hydroxamic acid identified as a potent inhibitor of the bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1][2] Its inhibitory action is central to its antibacterial activity against a specific range of pathogens.
Mechanism of Action: LpxC Inhibition
This compound exerts its antibacterial effect by targeting LpxC, a crucial zinc-dependent metalloenzyme in the biosynthetic pathway of Lipid A.[1][2] Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), an essential component of the outer membrane of most Gram-negative bacteria. The inhibition of LpxC disrupts the formation of the outer membrane, leading to bacterial cell death.[1][2] This targeted mechanism confers selectivity for Gram-negative bacteria.
The diagram below illustrates the Lipid A biosynthesis pathway and the specific inhibitory action of this compound.
Quantitative Data
In Vitro LpxC Enzyme Inhibition
This compound demonstrates potent inhibition of the E. coli LpxC enzyme. The 50% inhibitory concentration (IC₅₀) values are summarized below.
| Compound | IC₅₀ (nM) |
| This compound | 160 ± 70 |
| BB-78484 | 400 ± 90 |
| L-161,240 (Reference) | 440 ± 10 |
| Data sourced from Clements et al., 2002.[1] |
Antibacterial Spectrum of Activity (MIC)
Minimum Inhibitory Concentration (MIC) values were determined to quantify the in vitro antibacterial activity of this compound against a panel of pathogens. The compound shows selective activity against Gram-negative bacteria.
| Organism | Strain | MIC (μg/ml) of this compound |
| Gram-Negative | ||
| Escherichia coli | ATCC 25922 | 1 |
| Escherichia coli | D21 | 1 |
| Escherichia coli | D22 (lpxC101) | <0.004 |
| Klebsiella pneumoniae | ATCC 13883 | 2 |
| Enterobacter cloacae | ATCC 13047 | 2 |
| Serratia marcescens | ATCC 8100 | 4 |
| Morganella morganii | ATCC 25830 | 2 |
| Haemophilus influenzae | ATCC 49247 | 4 |
| Moraxella catarrhalis | ATCC 25238 | 2 |
| Burkholderia cepacia | NCTC 10661 | 4 |
| Pseudomonas aeruginosa | ATCC 27853 | >32 |
| Pseudomonas aeruginosa | C53 (leaky) | 4 |
| Gram-Positive | ||
| Staphylococcus aureus | ATCC 29213 | >32 |
| Streptococcus pneumoniae | ATCC 49619 | >32 |
| Data sourced from Clements et al., 2002.[1] |
Experimental Protocols
LpxC Inhibition Assay (Homogeneous Fluorometric Assay)
This assay measures the formation of the sugar amine product resulting from LpxC's deacetylase activity using o-phthaldialdehyde (OPA), which fluoresces upon reaction with primary amines.
References
An In-depth Technical Guide to the Molecular Properties of the LpxC Inhibitor BB-78485
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular properties, mechanism of action, and biological activity of BB-78485, a potent inhibitor of the bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is a crucial enzyme in the biosynthesis of Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) which forms the outer leaflet of the outer membrane of most Gram-negative bacteria.[1][2][3] The essential nature of Lipid A for bacterial viability makes LpxC a compelling target for the development of novel antibacterial agents.[2][4]
Mechanism of Action and Molecular Interactions
This compound is a hydroxamate-based inhibitor that targets the active site of LpxC.[1][5] Its inhibitory activity stems from the chelation of the catalytic Zn²⁺ ion within the enzyme's active site by its hydroxamate moiety.[1] This interaction mimics the transition state of the natural substrate, effectively blocking the deacetylation reaction.
The crystal structure of this compound in complex with Pseudomonas aeruginosa LpxC (paLpxC) reveals that the hydroxamate group's two oxygen atoms bind to the zinc ion, resulting in a penta-coordinated geometry.[1] The naphthalene groups of this compound do not extend deep into the hydrophobic tunnel of the enzyme. This binding mode induces a conformational change, leading to the complete closure of the fatty-acid binding cavity and rendering the enzyme catalytically inactive as it can no longer accommodate its substrate.[1]
Interestingly, the binding of this compound to Escherichia coli LpxC (EcLpxC) involves a conformational switch in the "Insert I" region of the enzyme, which is not observed in paLpxC.[6] This flexibility in EcLpxC's active site may contribute to its promiscuous inhibition by a variety of LpxC inhibitors, including this compound.[6]
Biochemical and Cellular Activity
This compound demonstrates potent inhibition of LpxC from various Gram-negative pathogens and exhibits broad-spectrum antibacterial activity.
Table 1: In Vitro LpxC Inhibition
| Enzyme Source | IC₅₀ (nM) |
| Escherichia coli | 160 ± 70[5][7] |
IC₅₀ (50% inhibitory concentration) values indicate the concentration of this compound required to inhibit 50% of the LpxC enzyme activity in vitro.
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound
| Bacterial Species | MIC (µg/mL) |
| Escherichia coli | 1[8] |
| Enterobacteriaceae | 2–4[6] |
| Haemophilus influenzae | 2–4[1] |
| Serratia marcescens | 2–4[1] |
| Burkholderia spp. | 2–4[1] |
| Pseudomonas aeruginosa (Wild-type) | >32[6] |
| Pseudomonas aeruginosa (Semipermeable strain) | 4[6] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
The lack of potent activity against wild-type P. aeruginosa is attributed to the inhibitor's limited access to the target, rather than a lack of LpxC inhibition.[1]
Experimental Protocols
LpxC Enzyme Inhibition Assay (Fluorescence-Based)
This assay measures the enzymatic activity of LpxC by detecting the formation of the deacetylated product, which is then fluorescently labeled.
Materials:
-
Purified LpxC enzyme
-
This compound or other test inhibitors dissolved in DMSO
-
Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine
-
Assay Buffer: 40 mM MES buffer (pH 6.0), 80 µM Dithiothreitol (DTT), 0.02% Brij-35
-
Stop Solution: 0.625 M Sodium Hydroxide (NaOH)
-
Neutralization Solution: 0.625 M Acetic Acid
-
Detection Reagent: o-phthaldialdehyde (OPA) solution with 2-mercaptoethanol in a borate buffer
-
96-well black microtiter plates
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add 2 µL of the inhibitor dilutions.
-
Add 93 µL of the substrate solution (final concentration ~25 µM) to each well.
-
Initiate the reaction by adding 5 µL of purified LpxC enzyme (final concentration ~15 nM). The final DMSO concentration should be 2%.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 40 µL of 0.625 M NaOH.
-
Incubate for 10 minutes at room temperature to hydrolyze the 3-O-acyl ester.
-
Neutralize the reaction by adding 40 µL of 0.625 M acetic acid.
-
Add 120 µL of the OPA detection reagent to each well to fluorescently label the primary amine of the product.
-
Measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This method determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.[4]
Materials:
-
This compound or other test compounds
-
Bacterial strains of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity standard (~1-2 x 10⁸ CFU/mL)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in MHB to twice the highest desired concentration.
-
Dispense 100 µL of MHB into all wells of a 96-well plate.
-
Add 100 µL of the 2x concentrated this compound solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to create a range of concentrations. Discard 100 µL from the last dilution column.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well (except for a sterility control well) with 100 µL of the diluted bacterial suspension.
-
Include a growth control well containing only MHB and the bacterial inoculum.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound at which there is no visible bacterial growth.
Visualizations
Lipid A Biosynthesis Pathway (Raetz Pathway)
The following diagram illustrates the initial steps of the Lipid A biosynthesis pathway, highlighting the role of LpxC.
Caption: The Raetz pathway for Lipid A biosynthesis and the inhibitory action of this compound on LpxC.
Experimental Workflow for LpxC Inhibitor Characterization
The following diagram outlines the typical experimental workflow for the discovery and characterization of LpxC inhibitors like this compound.
Caption: A generalized workflow for the discovery and development of LpxC inhibitors.
Conclusion
This compound is a well-characterized, potent inhibitor of LpxC with significant antibacterial activity against a range of Gram-negative pathogens. Its mechanism of action, involving the chelation of the active site zinc ion and induction of a catalytically inactive conformation of the enzyme, is well understood through structural studies. The provided experimental protocols offer a foundation for the in vitro characterization of this and other LpxC inhibitors. While challenges such as bacterial permeability remain, the study of compounds like this compound continues to provide valuable insights for the development of novel antibiotics targeting the essential Lipid A biosynthesis pathway.
References
- 1. Crystal structure of LpxC from Pseudomonas aeruginosa complexed with the potent this compound inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Basis of the Promiscuous Inhibitor Susceptibility of E. coli LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Common and varied molecular responses of Escherichia coli to five different inhibitors of the lipopolysaccharide biosynthetic enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
Early-stage research on BB-78485 antibacterial effects
An In-Depth Technical Guide on the Early-Stage Research of BB-78485's Antibacterial Effects
Introduction
This compound is a novel synthetic compound identified as a potent and selective inhibitor of the bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). As a sulfonamide derivative of an α-(R)-amino hydroxamic acid, this compound has demonstrated significant antibacterial activity, primarily against a range of Gram-negative pathogens.[1] The LpxC enzyme is a crucial component in the biosynthesis of Lipid A, an essential part of the lipopolysaccharide (LPS) that makes up the outer membrane of Gram-negative bacteria.[2][3] The inhibition of this enzyme is lethal to the bacteria, making LpxC an attractive target for the development of new antibacterial agents.[2][3] This technical guide provides a comprehensive overview of the early-stage research into the antibacterial effects of this compound, detailing its mechanism of action, antibacterial spectrum, and the experimental protocols used in its initial characterization.
Mechanism of Action
The antibacterial activity of this compound stems from its targeted inhibition of the LpxC enzyme. LpxC is a zinc-dependent metalloenzyme that catalyzes the second and committed step in the biosynthetic pathway of Lipid A.[2][3] As a hydroxamate-based inhibitor, this compound is thought to exert its inhibitory effect by binding to the catalytic Zn2+ ion within the active site of the LpxC enzyme, thereby displacing a water molecule essential for the catalytic process.[1] This action halts the production of Lipid A, disrupting the integrity of the outer membrane and ultimately leading to bacterial cell death.[2] The bactericidal nature of this mechanism has been demonstrated with the related compound BB-78484, which achieved a 3-log reduction in viable E. coli counts within 4 hours at a concentration four times its Minimum Inhibitory Concentration (MIC).[2]
Antibacterial Spectrum and Potency
This compound exhibits potent activity primarily against Gram-negative bacteria.[1] Its efficacy has been demonstrated against a variety of pathogens, including members of the Enterobacteriaceae family, Serratia marcescens, Morganella morganii, Moraxella catarrhalis, Haemophilus influenzae, and Burkholderia cepacia.[1] Notably, this compound shows little to no activity against Gram-positive bacteria and is not effective against wild-type Pseudomonas aeruginosa.[1] However, some activity was observed against a "leaky" strain of P. aeruginosa, suggesting that permeability may be a limiting factor for its efficacy against this pathogen.[1]
In Vitro Inhibitory Activity (IC50)
The in vitro inhibitory potency of this compound against the LpxC enzyme has been quantified. The 50% inhibitory concentration (IC50) values are presented below.
| Compound | Target Enzyme | IC50 (nM) |
| This compound | E. coli LpxC | 160 ± 70 |
| BB-78484 | E. coli LpxC | 400 ± 90 |
| L-161,240 (comparator) | E. coli LpxC | 26 |
Data sourced from Clements et al., 2002.[1]
Minimum Inhibitory Concentrations (MICs)
The following table summarizes the MIC values of this compound against various Gram-negative bacterial strains. The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a given strain of bacteria.[4][5]
| Bacterial Strain | MIC (µg/mL) |
| Escherichia coli | 1 |
| Various Enterobacteriaceae | 2-4 |
| Serratia marcescens | 2-4 |
| Morganella morganii | 2-4 |
| Moraxella catarrhalis | 2-4 |
| Haemophilus influenzae | 2-4 |
| Burkholderia cepacia | 2-4 |
| Pseudomonas aeruginosa (Wild-Type) | >32 |
| Pseudomonas aeruginosa ("Leaky" Strain C53) | 4 |
Data compiled from Clements et al., 2002 and Kline et al., 2002.[1][6][7]
Experimental Protocols
Identification of this compound through Screening
This compound was identified from a screen of a metalloenzyme inhibitor library for compounds with antibacterial activity against an Escherichia coli strain exhibiting reduced LpxC activity.[2][1] This hypersensitive strain allowed for the identification of compounds targeting LpxC with greater sensitivity.[1]
LpxC Inhibition Assay
A novel homogeneous fluorometric assay was developed to determine the in vitro inhibitory activity of compounds against the LpxC enzyme.[1]
Methodology:
-
The assay utilizes synthetic, non-radioactive UDP-3-O-(R-3-hydroxymyristoyl)GlcNAc as the substrate for the LpxC enzyme.[1]
-
The LpxC enzyme is incubated with the substrate in the presence of varying concentrations of the inhibitor (e.g., this compound).
-
The reaction measures the formation of the sugar amine product.
-
O-phthaldialdehyde (OPA) is used as a fluorescent probe that reacts with the amine product to generate a fluorescent signal.[1]
-
The fluorescence intensity is measured to quantify the amount of product formed, and thereby the activity of the LpxC enzyme.
-
The IC50 value is calculated by determining the inhibitor concentration that results in a 50% reduction in enzyme activity compared to a control without the inhibitor.[1]
X-ray Crystallography
To understand the binding mode of this compound to the LpxC enzyme, X-ray crystallography studies were performed.[7]
Protocol Outline:
-
The P. aeruginosa LpxC enzyme was diluted to a final concentration of 10 mg/mL.[7]
-
ZnCl2 and this compound were added to a final concentration of 1 mM.[7]
-
The mixture was incubated at room temperature for 1 hour to allow for the formation of the LpxC-BB-78485 complex.[7]
-
Crystals of the complex were grown using the hanging drop vapor diffusion method.[7]
-
X-ray diffraction data were collected from the crystals to determine the three-dimensional structure of the enzyme-inhibitor complex.[7]
Conclusion
The early-stage research on this compound has established it as a potent inhibitor of the LpxC enzyme with selective, bactericidal activity against a range of Gram-negative pathogens.[2][1] Its well-defined mechanism of action, targeting an essential biosynthetic pathway in these bacteria, makes it a promising candidate for further drug development.[2] While its lack of activity against P. aeruginosa presents a challenge, the observed efficacy against a permeable strain of this bacterium provides a valuable direction for future optimization efforts.[1][7] The detailed characterization of its antibacterial spectrum and the elucidation of its binding mode to the LpxC enzyme provide a solid foundation for the rational design of next-generation LpxC inhibitors with improved potency and a broader spectrum of activity.[7]
References
- 1. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activities and characterization of novel inhibitors of LpxC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structure of LpxC from Pseudomonas aeruginosa complexed with the potent this compound inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ca.idexx.com [ca.idexx.com]
- 5. idexx.dk [idexx.dk]
- 6. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure of LpxC from Pseudomonas aeruginosa complexed with the potent this compound inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Affinity of BB-78485 for Haemophilus influenzae LpxC
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of the LpxC inhibitor BB-78485, with a specific focus on its activity against Haemophilus influenzae. This document details the quantitative inhibitory data, experimental methodologies for assessing binding affinity, and the underlying biochemical pathways.
Executive Summary
This compound is a potent, gram-negative selective antibacterial agent that targets UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a crucial zinc-dependent metalloenzyme. LpxC catalyzes the second and committed step in the biosynthesis of Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of most gram-negative bacteria. Inhibition of LpxC is lethal to the bacteria, making it a prime target for novel antibiotic development. This guide summarizes the available data on the binding affinity of this compound for LpxC and provides detailed experimental protocols for its characterization.
Quantitative Data: Binding Affinity and Antibacterial Activity
Table 1: In Vitro LpxC Inhibition Data
| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Citation |
| This compound | E. coli LpxC | 160 ± 70 | ~20 | [1][2][3] |
Note: The IC50 and Ki values are for the E. coli LpxC enzyme. These values are strong indicators of the potential binding affinity for the H. influenzae LpxC enzyme due to the conserved nature of the LpxC active site across gram-negative species.
Table 2: Minimum Inhibitory Concentration (MIC) Data
| Compound | Organism | MIC (µg/mL) | Citation |
| This compound | Haemophilus influenzae | 1 - 32 | [1] |
| This compound | E. coli D21 | 2 | [1] |
| This compound | E. coli D22 (lpxC101) | 0.016 | [1] |
Mechanism of Action
This compound is a sulfonamide derivative of an α-(R)-amino hydroxamic acid.[1] The hydroxamate moiety is critical for its inhibitory activity, acting as a zinc-binding group that chelates the catalytic Zn2+ ion within the LpxC active site.[4] This binding event displaces a water molecule essential for catalysis, thereby blocking the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.
The inhibition of LpxC disrupts the Lipid A biosynthetic pathway, preventing the formation of lipopolysaccharide. LPS is essential for the integrity and function of the outer membrane of gram-negative bacteria. Its absence leads to increased membrane permeability, loss of structural integrity, and ultimately, bacterial cell death.[1]
Signaling Pathway: Lipid A Biosynthesis (Raetz Pathway)
The following diagram illustrates the Raetz pathway for Lipid A biosynthesis, highlighting the critical step catalyzed by LpxC and its inhibition by this compound.
Caption: The Raetz Pathway of Lipid A Biosynthesis and the inhibitory action of this compound on LpxC.
Experimental Protocols
The following are detailed methodologies for determining the in vitro binding affinity of inhibitors like this compound to LpxC.
Fluorescence-Based LpxC Inhibition Assay
This assay measures the formation of the deacetylated product, which contains a free amine that can be detected fluorometrically.
Materials:
-
Purified H. influenzae LpxC enzyme
-
Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine
-
This compound or other test inhibitors
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
Detection Reagent: o-phthaldialdehyde (OPA)
-
Quenching Solution: 0.2 M Boric Acid
-
DMSO (for inhibitor dilution)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 455 nm)
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to achieve the final desired concentrations with a final DMSO concentration of ≤1%.
-
Reaction Mixture Preparation: In each well of a 96-well plate, add:
-
5 µL of diluted inhibitor or DMSO (control).
-
35 µL of Assay Buffer containing the purified LpxC enzyme (final concentration ~50 nM).
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the substrate (final concentration ~25 µM) to each well.
-
Reaction Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of the Quenching Solution.
-
Detection: Add 50 µL of the OPA detection reagent to each well. Incubate at room temperature for 10 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
LC-MS/MS-Based LpxC Inhibition Assay
This method provides a highly sensitive and direct measurement of substrate consumption and product formation.
Materials:
-
Same enzymatic reaction components as the fluorescence-based assay.
-
Acetonitrile with 0.1% formic acid (for reaction quenching and protein precipitation).
-
LC-MS/MS system with a C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Procedure:
-
Enzymatic Reaction: Perform the enzymatic reaction (steps 1-5) as described in the fluorescence-based assay protocol, typically in a smaller volume (e.g., 50 µL total).
-
Reaction Quenching: Terminate the reaction by adding 100 µL of cold acetonitrile with 0.1% formic acid.
-
Protein Precipitation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Sample Preparation for LC-MS/MS: Transfer the supernatant to an autosampler vial for analysis.
-
LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Separate the substrate and product using a suitable gradient of Mobile Phases A and B.
-
Detection: Monitor the substrate and product using multiple reaction monitoring (MRM) in positive or negative ion mode, depending on the analytes.
-
Data Analysis: Quantify the peak areas for the substrate and product. Calculate the percent inhibition and determine the IC50 value as described for the fluorescence-based assay.
Experimental Workflow Visualization
The following diagram outlines the logical workflow for screening and characterizing LpxC inhibitors.
Caption: A logical workflow for the identification and characterization of LpxC inhibitors.
Conclusion
This compound is a potent inhibitor of LpxC, a validated and essential target in Haemophilus influenzae and other gram-negative pathogens. The methodologies and data presented in this guide provide a robust framework for researchers engaged in the discovery and development of novel LpxC-targeting antibiotics. Further investigation to determine the specific binding kinetics of this compound with H. influenzae LpxC would be a valuable next step in fully characterizing its inhibitory profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Common and varied molecular responses of Escherichia coli to five different inhibitors of the lipopolysaccharide biosynthetic enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of LpxC from Pseudomonas aeruginosa complexed with the potent this compound inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro LpxC Inhibition Assay Using BB-78485
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a crucial zinc-dependent metalloenzyme in the biosynthetic pathway of lipid A, an essential component of the outer membrane of Gram-negative bacteria.[1][2] The absence of a homologous enzyme in mammals makes LpxC an attractive and specific target for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens.[3] BB-78485 is a potent, hydroxamate-based inhibitor of LpxC that has demonstrated significant in vitro activity against a range of Gram-negative bacteria.[4][5] This document provides a detailed protocol for an in vitro fluorescence-based assay to determine the inhibitory activity of compounds such as this compound against LpxC.
Mechanism of Action
LpxC catalyzes the second and committed step in the lipid A biosynthetic pathway: the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.[1][2] Hydroxamate-based inhibitors like this compound are thought to exert their inhibitory effect by chelating the catalytic Zn²⁺ ion in the active site of the enzyme, thereby preventing the binding and processing of the native substrate.[2][4]
References
- 1. A method to assay inhibitors of lipopolysaccharide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure of LpxC from Pseudomonas aeruginosa complexed with the potent this compound inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) [frontiersin.org]
- 4. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BB-78485 in Gram-negative Bacterial Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BB-78485 is a potent and selective inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a crucial zinc-dependent metalloenzyme in the biosynthetic pathway of lipopolysaccharide (LPS).[1][2][3][4] LPS is an essential component of the outer membrane of most Gram-negative bacteria, playing a vital role in maintaining structural integrity and protecting the bacterium from the external environment.[2] Inhibition of LpxC disrupts LPS synthesis, leading to bacterial cell death, making it an attractive target for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens.[3][4][5]
These application notes provide detailed protocols for utilizing this compound in various Gram-negative bacterial culture experiments, including determination of minimum inhibitory concentration (MIC), in vitro LpxC enzyme inhibition assays, and analysis of cellular responses to treatment.
Mechanism of Action
This compound acts by binding to the active site of the LpxC enzyme. The hydroxamate moiety of this compound chelates the catalytic Zn2+ ion, effectively blocking the enzyme's deacetylase activity.[2] This inhibits the second committed step in the lipid A biosynthetic pathway, which is the core of LPS. The disruption of LPS production compromises the integrity of the outer membrane, ultimately leading to bacterial lysis and death.
Signaling Pathway of LpxC Inhibition
The inhibition of LpxC by this compound triggers a cascade of events within the Gram-negative bacterial cell, primarily affecting the cell envelope homeostasis.
Caption: Signaling pathway of LpxC inhibition by this compound.
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound against various Gram-negative bacteria and its inhibitory effect on the LpxC enzyme.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Escherichia coli W3110 | 5 | [1] |
| Escherichia coli D22 (lpxC101) | < 0.1 | [4] |
| Enterobacteriaceae (various) | 0.1 - >128 | [4] |
| Serratia marcescens | 0.2 - 1.6 | [4] |
| Morganella morganii | 0.4 - 1.6 | [4] |
| Haemophilus influenzae | 0.1 - 0.8 | [4] |
| Moraxella catarrhalis | 0.2 - 0.4 | [4] |
| Burkholderia cepacia | 0.8 - 3.1 | [4] |
| Pseudomonas aeruginosa (wild-type) | >128 | [4] |
| Pseudomonas aeruginosa (leaky mutant) | 25 | [4] |
Table 2: In vitro Inhibition of LpxC by this compound.
| Enzyme Source | IC50 (nM) | Ki (nM) | Reference |
| Escherichia coli LpxC | 160 ± 70 | 20 | [1][6] |
| Pseudomonas aeruginosa LpxC | - | - | [2] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of this compound using the broth microdilution method.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Gram-negative bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Protocol:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches an optical density at 600 nm (OD600) of 0.4-0.6 (logarithmic growth phase).
-
Dilute the bacterial culture in fresh CAMHB to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
-
Prepare Serial Dilutions of this compound:
-
Perform a two-fold serial dilution of the this compound stock solution in CAMHB in a 96-well plate. The final volume in each well should be 50 µL. The concentration range should typically span from 128 µg/mL to 0.06 µg/mL.
-
Include a positive control well (bacteria with no inhibitor) and a negative control well (broth only).
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions and the positive control well. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the OD600 using a microplate reader.
-
In Vitro LpxC Inhibition Assay
This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of this compound against purified LpxC enzyme.
Materials:
-
Purified LpxC enzyme
-
This compound
-
UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (substrate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Fluorescamine
-
Fluorometer
Protocol:
-
Enzyme Reaction:
-
Set up the reaction mixture in a 96-well black plate. Each reaction should contain assay buffer, a specific concentration of this compound (or DMSO as a control), and purified LpxC enzyme.
-
Pre-incubate the enzyme with the inhibitor for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
-
Detection of Product Formation:
-
Stop the reaction by adding a quenching solution (e.g., 0.1 M HCl).
-
Add fluorescamine solution to each well. Fluorescamine reacts with the primary amine of the deacetylated product to generate a fluorescent signal.
-
Incubate for 10 minutes at room temperature.
-
-
Measurement and Analysis:
-
Measure the fluorescence intensity using a fluorometer (excitation ~390 nm, emission ~475 nm).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for evaluating the activity of this compound against Gram-negative bacteria.
Caption: General experimental workflow for this compound.
Conclusion
This compound is a valuable research tool for studying the LPS biosynthesis pathway and for evaluating novel strategies to combat Gram-negative bacterial infections. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this compound in their experimental setups. Careful adherence to these methodologies will ensure reproducible and reliable results, contributing to a deeper understanding of its antibacterial properties and potential therapeutic applications.
References
- 1. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. liofilchem.net [liofilchem.net]
- 6. Research progress of LpxC inhibitor on Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystallization of LpxC in Complex with BB-78485: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a crucial zinc-dependent enzyme in the biosynthetic pathway of lipid A, the hydrophobic anchor of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria. The essential nature of LpxC for bacterial viability makes it a prime target for the development of novel antibiotics. BB-78485 is a potent, sulfonamide-containing hydroxamate inhibitor of LpxC. Understanding the structural basis of the interaction between LpxC and its inhibitors is paramount for structure-based drug design and the development of new therapeutics against multi-drug resistant Gram-negative pathogens. This document provides detailed protocols for the expression, purification, and crystallization of LpxC from Pseudomonas aeruginosa and Escherichia coli in complex with this compound, along with relevant biochemical and crystallographic data.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the central role of LpxC in the lipid A biosynthetic pathway, highlighting it as a target for inhibitors like this compound.
BB-78485 solution preparation for laboratory use
For Researchers, Scientists, and Drug Development Professionals
Introduction
BB-78485 is a potent, selective inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is a zinc-dependent metalloenzyme that catalyzes the second and committed step in the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria.[1][2] Inhibition of LpxC disrupts the integrity of the bacterial outer membrane, leading to bactericidal activity.[3] This makes LpxC a compelling target for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens.[1][4][5][6] this compound, a hydroxamate-containing compound, has demonstrated significant in vitro activity against a range of Gram-negative bacteria.[7]
These application notes provide detailed protocols for the preparation and use of this compound in a laboratory setting, along with a summary of its known biological activities and relevant data.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₃N₃O₅S | --INVALID-LINK-- |
| Molecular Weight | 493.5 g/mol | --INVALID-LINK-- |
| Appearance | Solid powder | - |
| Solubility | Soluble in DMSO | [8] |
In Vitro Activity of this compound
The following table summarizes the reported minimum inhibitory concentrations (MICs) of this compound against various Gram-negative bacteria.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | Wild-type | 1 | [1] |
| Escherichia coli | ATCC 25922 | 2-4 | [7] |
| Enterobacteriaceae | Various | 2-4 | [1] |
| Haemophilus influenzae | Various | 2-4 | [7] |
| Serratia marcescens | Various | 2-4 | [7] |
| Burkholderia spp. | Various | 2-4 | [1] |
| Pseudomonas aeruginosa | Wild-type | >32 | [1] |
| Pseudomonas aeruginosa | "leaky" strain C53 | 4 | [1] |
Note: The efficacy of this compound can be influenced by the bacterial strain and the specific experimental conditions. Researchers should determine the MIC for their specific strains of interest.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound solid powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle this compound in a well-ventilated area or a chemical fume hood.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder to achieve the desired stock concentration (e.g., 10 mg/mL or 20 mM).
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.[8] Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[8] The stability of compounds in DMSO can be affected by water content and temperature.[9][10][11][12]
Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol outlines a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound against Gram-negative bacteria.
Materials:
-
This compound stock solution in DMSO
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
Spectrophotometer or microplate reader
-
Incubator (37°C)
Procedure:
-
Bacterial Inoculum Preparation: Grow the bacterial strain of interest in CAMHB to the logarithmic phase. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Serial Dilution of this compound:
-
Prepare a working solution of this compound by diluting the DMSO stock solution in CAMHB. Ensure the final DMSO concentration in the highest concentration well does not exceed a level that affects bacterial growth (typically ≤1%).
-
Perform a two-fold serial dilution of the this compound working solution across the wells of the 96-well plate.
-
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted this compound.
-
Controls:
-
Growth Control: Wells containing only CAMHB and the bacterial inoculum.
-
Sterility Control: Wells containing only CAMHB.
-
Solvent Control: Wells containing the highest concentration of DMSO used in the assay and the bacterial inoculum.
-
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Protocol 3: General Considerations for In Vivo Studies
Due to the lack of specific in vivo formulation and administration data for this compound, the following are general guidelines for researchers planning animal studies with this hydrophobic compound. It is crucial to perform formulation development and pilot pharmacokinetic and toxicology studies before initiating efficacy experiments.
Vehicle Selection:
-
For oral administration, formulations may include suspensions in vehicles such as 0.5% (w/v) carboxymethylcellulose (CMC) in water or oil-based vehicles like corn oil.
-
For intravenous administration, solubilizing agents such as cyclodextrins or co-solvents may be necessary. The final DMSO concentration in the formulation should be minimized.[8]
Route of Administration:
-
The choice of administration route (e.g., oral, intraperitoneal, intravenous) will depend on the experimental model and the pharmacokinetic properties of the formulated compound.
Dose Determination:
-
Initial dose-ranging studies are recommended to determine the maximum tolerated dose (MTD) and to establish a dose-response relationship for efficacy.
Mandatory Visualizations
Signaling Pathway
Caption: Inhibition of the Lipid A Biosynthesis Pathway by this compound.
Experimental Workflow
Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC).
Discussion and Further Research
This compound is a valuable research tool for studying the lipid A biosynthesis pathway and for investigating novel mechanisms of antibacterial action. While its primary target is LpxC, some evidence suggests potential off-target effects, such as the inhibition of folic acid synthesis and the induction of a "starvation-like" response in bacteria.[3] Further research is needed to fully elucidate these and other potential downstream signaling effects of LpxC inhibition.
The emergence of resistance to LpxC inhibitors has been documented and can occur through mutations in the lpxC gene or in other genes involved in fatty acid biosynthesis, such as fabZ.[1] The frequency of resistance development should be considered when evaluating the long-term potential of this compound and other LpxC inhibitors.
References
- 1. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Frontiers | Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) [frontiersin.org]
- 5. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring LpxC Inhibitors: A New Frontier in Antibacterial Therapy and Lipid A Biosynthesis Regulation in Gram-Negative Bacteria [synapse.patsnap.com]
- 7. Crystal structure of LpxC from Pseudomonas aeruginosa complexed with the potent this compound inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening of LpxC Inhibitors Using BB-78485 as a Control
Introduction
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is essential for their survival and virulence. The biosynthesis of Lipid A, the hydrophobic anchor of LPS, is a critical pathway and an attractive target for the development of novel antibacterial agents. UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a zinc-dependent metalloenzyme that catalyzes the second and committed step in the Lipid A biosynthetic pathway. Its essential nature in Gram-negative bacteria and absence in mammals makes it a prime target for selective antibacterial drug discovery. BB-78485 is a potent, hydroxamate-based inhibitor of LpxC, discovered through the screening of a metalloenzyme inhibitor library. These application notes provide a detailed protocol for a fluorescence-based high-throughput screening (HTS) assay to identify novel LpxC inhibitors, using this compound as a reference control.
Principle of the Assay
The enzymatic activity of LpxC is determined by measuring the formation of the deacetylated product, UDP-3-O-(R-3-hydroxymyristoyl)glucosamine. This product contains a primary amine that reacts with o-phthaldialdehyde (OPA) in the presence of a thiol-containing reagent (e.g., 2-mercaptoethanol) to yield a fluorescent isoindole derivative. The increase in fluorescence is directly proportional to the enzymatic activity of LpxC. In a high-throughput screening setting, potential inhibitors are incubated with the enzyme and its substrate. A reduction in the fluorescent signal compared to a control (without inhibitor) indicates inhibition of LpxC activity. This compound serves as a potent positive control for inhibition in this assay.
Signaling Pathway
The LpxC enzyme is a key component of the Lipid A biosynthetic pathway, which is essential for the formation of the outer membrane in Gram-negative bacteria.
Quantitative Data Summary
The inhibitory activity of this compound and other relevant compounds against LpxC and their antibacterial efficacy are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound against LpxC
| Compound | Target Enzyme | IC50 (nM) | Assay Conditions |
| This compound | E. coli LpxC | 160 ± 70 | 25 µM UDP-3-O-(R-3-hydroxymyristoyl)GlcNAc |
| BB-78484 | E. coli LpxC | 400 ± 90 | 25 µM UDP-3-O-(R-3-hydroxymyristoyl)GlcNAc |
| L-161,240 | E. coli LpxC | 440 ± 10 | 25 µM UDP-3-O-(R-3-hydroxymyristoyl)GlcNAc |
Data sourced from Clements et al., 2002.[1]
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against various Gram-negative bacteria
| Bacterial Strain | MIC (µg/mL) |
| Escherichia coli | 1 |
| Enterobacteriaceae | 2-4 |
| Haemophilus influenzae | 2-4 |
| Serratia marcescens | 2-4 |
| Burkholderia cepacia | 2-4 |
| Pseudomonas aeruginosa (Wild-type) | >32 |
| Pseudomonas aeruginosa ('leaky' strain) | 4 |
| Staphylococcus aureus (Gram-positive) | >32 |
Data sourced from Clements et al., 2002.[2]
Experimental Protocols
High-Throughput Screening Workflow
The overall workflow for the high-throughput screening of LpxC inhibitors is depicted below.
Detailed HTS Protocol for LpxC Inhibition Assay
Materials and Reagents:
-
LpxC Enzyme: Purified recombinant E. coli LpxC.
-
Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.
-
Assay Buffer: 40 mM MES, pH 6.0, 0.02% Brij-35, 80 µM DTT.
-
Test Compounds: Library of small molecules dissolved in 100% DMSO.
-
Positive Control: this compound dissolved in 100% DMSO.
-
Negative Control: 100% DMSO.
-
Stop Solution: 0.625 M Sodium Hydroxide (NaOH).
-
Neutralization Solution: 0.625 M Acetic Acid.
-
Detection Reagent: o-phthaldialdehyde (OPA) with 2-mercaptoethanol in 0.1 M borax buffer, pH 9.5.
-
Assay Plates: Black, flat-bottom 384-well microplates.
-
Plate Reader: Fluorometer capable of excitation at 340 nm and emission at 460 nm.
Procedure:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of test compounds, this compound (positive control), or DMSO (negative control) into the wells of a 384-well assay plate. This results in a final DMSO concentration of 2% in the assay.
-
-
Enzyme Addition:
-
Prepare a solution of LpxC enzyme in assay buffer to a final concentration of approximately 3 nM.
-
Dispense 12.5 µL of the enzyme solution into each well of the assay plate containing the compounds.
-
Centrifuge the plates briefly to ensure mixing.
-
Pre-incubate the plates for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Prepare a solution of the substrate, UDP-3-O-(R-3-hydroxymyristoyl)GlcNAc, in assay buffer to a final concentration of 50 µM.
-
Add 12.5 µL of the substrate solution to each well to initiate the enzymatic reaction. The final reaction volume is 25 µL.
-
-
Enzymatic Incubation:
-
Incubate the reaction plates at 37°C for 30 minutes.
-
-
Reaction Termination and Product Detection:
-
Stop the reaction by adding 10 µL of 0.625 M NaOH to each well.
-
Incubate for 10 minutes at 37°C to hydrolyze the 3-O-acyl ester.
-
Neutralize the reaction by adding 10 µL of 0.625 M acetic acid.
-
Add 30 µL of the OPA detection reagent to each well.
-
Incubate for 5 minutes at room temperature to allow for the development of the fluorescent product.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
The percentage of inhibition for each test compound is calculated using the following formula: % Inhibition = 100 x (1 - [(Signalcompound - Signalbackground) / (SignalDMSO - Signalbackground)])
-
Signalcompound: Fluorescence signal in the presence of the test compound.
-
SignalDMSO: Fluorescence signal of the negative control (DMSO).
-
Signalbackground: Fluorescence signal of a control without enzyme.
-
-
Primary hits are identified as compounds that exhibit a certain threshold of inhibition (e.g., >50%).
-
Confirmed hits are subjected to dose-response analysis to determine their IC50 values.
-
Conclusion
This application note provides a robust and detailed framework for conducting high-throughput screening for inhibitors of the bacterial enzyme LpxC. The use of the well-characterized inhibitor this compound as a positive control ensures the reliability and accuracy of the screening assay. The described fluorescence-based method is amenable to automation and suitable for screening large compound libraries to identify novel antibacterial candidates targeting the essential Lipid A biosynthesis pathway.
References
BB-78485: A Potent Research Tool for Targeting Gram-Negative Bacteria
Application Notes and Protocols for Researchers
BB-78485 is a potent and selective inhibitor of the bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1][2] This enzyme catalyzes the second and committed step in the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria.[2][3] By inhibiting LpxC, this compound disrupts the integrity of the bacterial outer membrane, leading to bactericidal activity against a range of Gram-negative pathogens.[2][4] These properties make this compound a valuable research tool for studying bacterial physiology, developing novel antibacterial agents, and investigating mechanisms of antibiotic resistance.
Mechanism of Action
This compound is a hydroxamate-based inhibitor that chelates the catalytic Zn2+ ion in the active site of LpxC, thereby blocking its enzymatic activity.[5] This inhibition is highly specific for LpxC, with no significant activity against mammalian enzymes. The disruption of lipid A biosynthesis compromises the outer membrane barrier, making the bacteria susceptible to other antibiotics and environmental stressors.[4]
In Vitro Activity
This compound has demonstrated potent in vitro activity against a variety of Gram-negative bacteria. The following table summarizes its inhibitory activity.
| Parameter | Organism | Value | Reference |
| IC₅₀ | Escherichia coli LpxC | 160 ± 70 nM | |
| Dissociation Constant (Ki) | Escherichia coli LpxC | 20 nM | [3][6] |
| MIC | Escherichia coli | 1 µg/mL | [7] |
| Escherichia coli D22 (lpxC101) | < 0.1 µg/mL | [4] | |
| Serratia marcescens | 2-4 µg/mL | [7] | |
| Burkholderia cepacia | 2-4 µg/mL | [7] | |
| Klebsiella pneumoniae | 2-4 µg/mL | [7] | |
| Haemophilus influenzae | 2-4 µg/mL | ||
| Pseudomonas aeruginosa | >32 µg/mL | [7] | |
| Pseudomonas aeruginosa (semipermeable strain) | 4 µg/mL | [7] |
Signaling Pathway and Resistance
The primary signaling pathway affected by this compound is the lipid A biosynthetic pathway. Inhibition of LpxC leads to a depletion of lipid A and its precursors, disrupting the formation of the outer membrane. Resistance to this compound can emerge through mutations in the lpxC gene, which can alter the drug-binding site.[4] More commonly, resistance arises from mutations in the fabZ gene.[4][8] FabZ is a key enzyme in fatty acid biosynthesis and its alteration is thought to rebalance the flux of precursors towards lipid A synthesis, compensating for the LpxC inhibition.[9][8]
References
- 1. goldbio.com [goldbio.com]
- 2. Optimization of LpxC Inhibitor Lead Compounds Focusing on Efficacy and Formulation for High Dose Intravenous Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. Mutants Resistant to LpxC Inhibitors by Rebalancing Cellular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying BB-78485 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of BB-78485, a potent inhibitor of the bacterial enzyme LpxC, in various animal models of Gram-negative infections.
Introduction to this compound
This compound is a sulfonamide derivative of an α-(R)-amino hydroxamic acid that selectively targets UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1] LpxC is a crucial zinc-dependent metalloenzyme in the biosynthetic pathway of lipopolysaccharide (LPS), an essential component of the outer membrane of most Gram-negative bacteria.[1][2] The mechanism of action involves the hydroxamate moiety of this compound binding to the catalytic Zn2+ ion within the active site of LpxC, leading to the inhibition of lipid A synthesis and subsequent bacterial cell death.[1][3] this compound has demonstrated in vitro activity against a range of Gram-negative pathogens, although its efficacy against wild-type Pseudomonas aeruginosa may be limited by target accessibility.[1][3]
Signaling Pathway of LpxC Inhibition
The inhibition of LpxC by this compound disrupts the lipid A biosynthetic pathway, a critical process for the integrity of the Gram-negative outer membrane. This disruption leads to a cascade of events culminating in bacterial cell death.
Data Presentation
In Vitro Activity of this compound
| Parameter | Organism | Value | Reference |
| IC50 | E. coli LpxC | 160 ± 70 nM | [1] |
| MIC | E. coli | 1 µg/mL | [4] |
| MIC | Enterobacteriaceae | 2-4 µg/mL | [4] |
| MIC | Serratia marcescens | 2-4 µg/mL | [4] |
| MIC | Burkholderia cepacia | 2-4 µg/mL | [4] |
| MIC | P. aeruginosa (wild-type) | >32 µg/mL | [4] |
| MIC | P. aeruginosa ('leaky' strain C53) | 4 µg/mL | [4] |
| MIC | Staphylococcus aureus | >32 µg/mL | [4] |
Experimental Protocols
The following protocols are generalized for the study of novel antimicrobial agents against Gram-negative infections in murine models. Specific parameters for this compound, such as optimal dosage and treatment frequency, may require further optimization.
General Experimental Workflow
Protocol 1: Murine Neutropenic Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of antimicrobial agents against localized soft tissue infections.
1. Animals:
-
Female ICR or BALB/c mice, 6-8 weeks old.
2. Materials:
-
This compound (formulated in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Vehicle control
-
Cyclophosphamide
-
Gram-negative bacterial strain of interest (e.g., E. coli, K. pneumoniae)
-
Growth medium (e.g., Mueller-Hinton Broth)
-
Saline, sterile
-
Anesthetic (e.g., isoflurane)
-
Tissue homogenizer
-
Agar plates for bacterial enumeration
3. Procedure:
-
Neutropenia Induction (Day -4 and -1):
-
Administer cyclophosphamide intraperitoneally (IP) at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. This renders the mice neutropenic, making them more susceptible to infection.
-
-
Inoculum Preparation (Day 0):
-
Culture the bacterial strain to mid-log phase.
-
Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 106 - 107 CFU/mL).
-
-
Infection (Day 0):
-
Anesthetize the mice.
-
Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh muscle.
-
-
Treatment (Day 0 onwards):
-
At a predetermined time post-infection (e.g., 2 hours), administer this compound or vehicle control via the desired route (e.g., subcutaneous, intravenous, or oral).
-
The dosing regimen (dose and frequency) should be based on available pharmacokinetic and pharmacodynamic data or determined in preliminary studies.
-
-
Efficacy Assessment (e.g., 24 hours post-treatment initiation):
-
Euthanize the mice.
-
Aseptically remove the infected thigh muscle.
-
Homogenize the tissue in a known volume of sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.
-
Efficacy is determined by the reduction in bacterial load compared to the vehicle-treated control group.
-
Protocol 2: Murine Sepsis Model (Peritonitis)
This model evaluates the efficacy of an antimicrobial in a systemic infection.
1. Animals and Materials:
-
As per the thigh infection model.
-
Optionally, mucin can be used to enhance the virulence of some bacterial strains.
2. Procedure:
-
Inoculum Preparation:
-
Prepare the bacterial suspension as described for the thigh model. The inoculum may be mixed with a mucin solution to enhance infectivity.
-
-
Infection:
-
Inject the bacterial suspension (typically 0.5 mL) intraperitoneally.
-
-
Treatment:
-
Administer this compound or vehicle control at a specified time post-infection.
-
-
Efficacy Assessment:
-
Survival: Monitor the mice for a defined period (e.g., 7 days) and record survival rates.
-
Bacterial Load: At a specific time point (e.g., 24 hours), euthanize a subset of mice. Collect peritoneal lavage fluid and/or blood and spleen for bacterial enumeration (CFU/mL or CFU/organ).
-
Protocol 3: Murine Urinary Tract Infection (UTI) Model
This model is used to assess efficacy in treating infections localized to the urinary tract.
1. Animals and Materials:
-
Female C3H/HeN or BALB/c mice are commonly used.
-
Uropathogenic E. coli (UPEC) is a typical pathogen.
-
Fine polyethylene tubing for catheterization.
2. Procedure:
-
Inoculum Preparation:
-
Prepare the UPEC suspension in sterile PBS.
-
-
Infection:
-
Anesthetize the mice.
-
Carefully insert a lubricated catheter through the urethra into the bladder.
-
Instill a small volume (e.g., 50 µL) of the bacterial suspension directly into the bladder.
-
-
Treatment:
-
Initiate treatment with this compound or vehicle at a set time post-infection (e.g., 24 hours).
-
-
Efficacy Assessment:
-
At the end of the treatment period (e.g., after 3-5 days), euthanize the mice.
-
Aseptically collect the bladder and kidneys.
-
Homogenize the tissues and plate for CFU determination to assess the bacterial burden in the urinary tract.
-
Logical Relationship of Experimental Models
Disclaimer
The experimental protocols provided are intended as a general guide. Researchers should adapt these protocols based on their specific experimental goals, the bacterial strains used, and institutional animal care and use committee (IACUC) guidelines. The lack of extensive published in vivo data for this compound necessitates careful dose-ranging and pharmacokinetic studies to establish an effective and well-tolerated treatment regimen.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and pharmacodynamics of anti-BR3 monoclonal antibody in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structure of LpxC from Pseudomonas aeruginosa complexed with the potent this compound inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Pharmacokinetic/Pharmacodynamic Model-Based Optimized Combination Regimens against Multidrug-Resistant Pseudomonas aeruginosa in a Murine Thigh Infection Model by Using Humanized Dosing Schemes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Lipid A Biosynthesis Inhibition with BB-78485
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, is essential for bacterial viability and is a potent activator of the host innate immune system.[1][2] The biosynthesis of lipid A is a critical pathway and an attractive target for the development of novel antibiotics. BB-78485 is a potent inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a zinc-dependent metalloenzyme that catalyzes the second and committed step in the lipid A biosynthetic pathway.[1][3] Inhibition of LpxC leads to the disruption of the outer membrane and subsequent bacterial cell death.[4] These application notes provide detailed information and protocols for utilizing this compound as a tool to study the inhibition of lipid A biosynthesis.
Mechanism of Action of this compound
This compound is a sulfonamide derivative of an α-(R)-amino hydroxamic acid.[3] The hydroxamate moiety of this compound chelates the catalytic Zn²⁺ ion within the active site of LpxC, effectively inhibiting its enzymatic activity.[1][3] This binding prevents the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, a crucial step for the subsequent enzymatic reactions in the lipid A pathway. The crystal structure of LpxC from Pseudomonas aeruginosa in complex with this compound has been resolved, providing detailed insights into the inhibitor's binding mode.[1][2]
Quantitative Data for this compound
The inhibitory activity of this compound has been quantified through both enzymatic assays and antimicrobial susceptibility testing.
Table 1: In Vitro LpxC Inhibition by this compound
| Enzyme Source | Assay Type | Substrate Concentration | IC₅₀ (nM) | Reference |
| Escherichia coli | Fluorometric | 25 µM UDP-3-O-(R-3-hydroxymyristoyl)GlcNAc | 160 ± 70 | [3] |
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Negative Bacteria
| Bacterial Strain | MIC (µg/mL) | Reference |
| Escherichia coli W3110 | 5 | [4] |
| Enterobacteriaceae | Range of activity observed | [3] |
| Haemophilus influenzae | Range of activity observed | [1] |
| Serratia marcescens | Range of activity observed | [1][3] |
| Burkholderia cepacia | Range of activity observed | [3] |
| Pseudomonas aeruginosa (wild-type) | No significant activity | [1][3] |
| Pseudomonas aeruginosa ("leaky" strain) | Some activity observed | [3] |
Signaling Pathways and Experimental Workflows
Lipid A Biosynthesis Pathway and Inhibition by this compound
References
- 1. Crystal structure of LpxC from Pseudomonas aeruginosa complexed with the potent this compound inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of LpxC from Pseudomonas aeruginosa complexed with the potent this compound inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Mechanisms of Bacterial Resistance to BB-78485
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the mechanisms of bacterial resistance to BB-78485, a potent inhibitor of the metalloenzyme LpxC. The content is structured to address common questions and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel antibacterial agent that targets and inhibits UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1][2][3] LpxC is a crucial zinc-dependent metalloenzyme that catalyzes the second and committed step in the biosynthesis of lipid A, which is the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[1][2][3] By inhibiting LpxC, this compound disrupts the formation of the outer membrane, leading to bacterial cell death.[1][2][4] The mode of action is bactericidal.[2][4]
Q2: What are the known mechanisms of acquired resistance to this compound in bacteria like E. coli?
A2: Studies on E. coli have identified two primary genetic loci where mutations can confer decreased susceptibility to this compound and its analogue, BB-78484. These are:
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Mutations in the lpxC gene: As the direct target of the drug, alterations in the LpxC enzyme can reduce the binding affinity of this compound, thereby diminishing its inhibitory effect.[1][2]
-
Mutations in the fabZ gene: FabZ is the (3R)-hydroxymyristoyl-ACP dehydratase, an enzyme involved in fatty acid biosynthesis. Mutations in fabZ are thought to confer resistance by rebalancing the homeostasis between fatty acid and lipid A biosynthesis, compensating for the inhibition of LpxC.[1][2][5]
Q3: Why is Pseudomonas aeruginosa often resistant to this compound in wild-type strains?
Q4: Can resistance to this compound be acquired through horizontal gene transfer?
A4: While the primary documented mechanisms for this compound resistance are spontaneous mutations in chromosomal genes like lpxC and fabZ, the potential for acquiring resistance via horizontal gene transfer (HGT) exists for many antibiotic resistance mechanisms.[1][2][8] HGT mechanisms like conjugation, transformation, or transduction could potentially transfer mutated lpxC alleles or other resistance determinants between bacteria.[8] However, specific instances of HGT-mediated resistance to this compound have not been detailed in the provided literature.
Troubleshooting Guides for Experimental Workflows
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound against susceptible strains.
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Question: We are performing broth microdilution assays with this compound against E. coli and observe significant variability in MIC values between experimental repeats. What could be the cause?
-
Answer:
-
Compound Stability and Solvation: this compound is a hydroxamate-based compound. Ensure it is freshly prepared from a trusted stock solution for each experiment. Confirm the appropriate solvent (e.g., DMSO) and that it is fully dissolved before serial dilution.
-
Cation Concentration in Media: LpxC is a metalloenzyme.[1][2] The activity of some LpxC inhibitors can be affected by the concentration of divalent cations (e.g., Zn²⁺, Mg²⁺, Ca²⁺) in the growth medium. Use a standardized, cation-adjusted Mueller-Hinton Broth (MHB) for consistency.
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Inoculum Effect: A common source of variability is an inconsistent final inoculum density. Ensure your bacterial suspension is standardized to 0.5 McFarland before dilution to achieve the recommended ~5 x 10⁵ CFU/mL in the final well volume.
-
Plate Incubation: Ensure consistent incubation conditions (temperature, time, and aeration). Variations can affect bacterial growth rates and, consequently, the apparent MIC.
-
Issue 2: Failure to select for resistant mutants on agar plates.
-
Question: We are attempting to select for spontaneous mutants of E. coli resistant to this compound by plating a large population of cells on agar containing the compound, but we are not recovering any colonies. Why might this be?
-
Answer:
-
Inhibitor Concentration: The concentration of this compound in the agar may be too high. The frequency of spontaneous resistance is low (estimated at 1 in 10⁷–10⁹ bacteria).[9] Using a concentration that is too far above the MIC (e.g., >16x MIC) may prevent the growth of all but the most resistant mutants, which may not exist in your plated population. Try selecting on plates with concentrations ranging from 4x to 8x the MIC.
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Inoculum Size: Ensure you are plating a sufficiently large number of cells (e.g., 10⁹ to 10¹⁰ CFU) to increase the probability of capturing a rare resistance event.
-
Compound Stability in Agar: Verify that this compound is stable during the preparation of the agar plates and throughout the incubation period. Some compounds can degrade at the temperatures used for preparing molten agar. Consider adding the compound to the agar after it has cooled to ~45-50°C.
-
Quantitative Data Summary
The following tables summarize key quantitative data reported for this compound and related compounds.
Table 1: In Vitro Inhibitory Activity of LpxC Inhibitors
| Compound | Target Enzyme | IC₅₀ (nM) | Source Organism for Enzyme |
| This compound | LpxC | 160 ± 70 | Escherichia coli |
| This compound | LpxC | ~20 (Kᵢ estimate) | Escherichia coli |
| BB-78484 | LpxC | 400 ± 90 | Escherichia coli |
| L-161,240 | LpxC | 440 ± 10 | Escherichia coli |
| (Data sourced from[1][4][9]) |
Table 2: Antibacterial Activity (MIC) of this compound
| Organism | Strain | MIC (µg/mL) |
| Escherichia coli | Wild-Type | 1.25 - 12.5 |
| Pseudomonas aeruginosa | Wild-Type | > 128 |
| Pseudomonas aeruginosa | "Leaky" Mutant | 32 |
| Haemophilus influenzae | Various | 0.8 - 1.6 |
| Serratia marcescens | Various | 3.1 - 6.2 |
| Burkholderia cepacia | Various | 3.1 - 6.2 |
| (Data compiled from[1][6][9]) |
Detailed Experimental Protocols
Protocol 1: Determination of LpxC Enzyme Inhibition (IC₅₀)
Objective: To determine the concentration of this compound required to inhibit 50% of the LpxC enzyme activity in a cell-free assay.
Methodology:
-
Enzyme Preparation: Use purified recombinant LpxC from the target organism (e.g., E. coli).
-
Reagents and Buffers:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% (w/v) CHAPS.
-
Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.
-
Detection Reagent: A primary amine-reactive reagent (e.g., fluorescamine) to detect the product, glucosamine-3-O-(R-3-hydroxymyristoyl).
-
Inhibitor: this compound serially diluted in an appropriate solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add 5 µL of serially diluted this compound to wells. Include DMSO-only controls.
-
Add 85 µL of a solution containing LpxC enzyme in assay buffer to each well.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the substrate solution.
-
Incubate for a defined period (e.g., 30 minutes) at 30°C.
-
Stop the reaction by adding a quenching agent (e.g., 0.5 M HCl).
-
Add the detection reagent according to the manufacturer's instructions and measure the fluorescence (or absorbance) on a plate reader.
-
-
Data Analysis:
-
Subtract background fluorescence from control wells lacking enzyme.
-
Normalize the data with 0% activity (no enzyme) and 100% activity (DMSO control) values.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
-
Protocol 2: Selection and Characterization of Resistant Mutants
Objective: To isolate and identify mutations conferring resistance to this compound.
Methodology:
-
Mutant Selection:
-
Grow a culture of the susceptible bacterial strain (e.g., E. coli) to late logarithmic or early stationary phase.
-
Concentrate the cells and plate a large population (≥10⁹ CFU) onto agar plates containing this compound at a concentration of 4-8 times the MIC.
-
Incubate the plates for 24-48 hours until colonies appear.
-
-
Resistance Confirmation:
-
Pick individual colonies and streak them onto fresh selective agar to purify.
-
Grow the purified isolates in drug-free liquid medium.
-
Perform MIC testing on the putative mutants to confirm the increase in MIC compared to the parental wild-type strain.
-
-
Genomic Analysis:
-
Extract genomic DNA from both the resistant mutants and the parental strain.
-
Amplify the lpxC and fabZ genes using high-fidelity PCR.
-
Sequence the PCR products (Sanger sequencing) and compare the sequences to the wild-type reference to identify mutations.
-
For a more comprehensive analysis, perform whole-genome sequencing (WGS) to identify other potential resistance mutations.
-
Mandatory Visualizations
Caption: Overview of this compound action and key bacterial resistance mechanisms.
Caption: Workflow for selection and genetic analysis of this compound resistant mutants.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Antibacterial activities and characterization of novel inhibitors of LpxC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of LpxC from Pseudomonas aeruginosa complexed with the potent this compound inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Basis of the Promiscuous Inhibitor Susceptibility of E. coli LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming BB-78485 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the insolubility of BB-78485 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is an investigational compound identified as a potent inhibitor of LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase), a key enzyme in the lipopolysaccharide (LPS) biosynthesis pathway of Gram-negative bacteria.[1][2][3] Its inhibitory action on LpxC makes it a promising candidate for the development of new antibiotics.[1] However, like many promising drug candidates, this compound is a poorly water-soluble compound.[4][5][6] This low aqueous solubility can lead to challenges in experimental assays, formulation development, and can ultimately affect its bioavailability and therapeutic efficacy.[6][7] In research settings, achieving a consistent and appropriate concentration in aqueous buffers is crucial for obtaining reliable and reproducible results.
Q2: I am observing precipitation of this compound in my aqueous buffer. What are the likely causes?
Precipitation of this compound in aqueous solutions is a direct consequence of its low solubility. Several factors can contribute to this issue:
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Concentration: The concentration of this compound may have exceeded its solubility limit in the chosen aqueous buffer.
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pH of the Solution: The solubility of ionizable compounds is often pH-dependent. This compound, containing a hydroxamic acid and a sulfonamide group, may have altered solubility at different pH values.[6][8]
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Temperature: Temperature can influence the solubility of a compound.[9][10] Sudden changes in temperature can cause a previously dissolved compound to precipitate.
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Buffer Composition: The ionic strength and the presence of other components in the buffer can affect the solubility of this compound.
-
Solvent Shock: If a concentrated stock of this compound in an organic solvent is diluted too quickly into an aqueous buffer, the compound may not have sufficient time to dissolve and can precipitate out.
Q3: How can I prepare a stock solution of this compound?
Due to its low aqueous solubility, it is recommended to prepare a concentrated stock solution of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.[11]
Troubleshooting Guide: Overcoming this compound Insolubility
This guide provides systematic approaches to address solubility challenges with this compound during your experiments.
Initial Solubility Testing
Before proceeding with your main experiments, it is advisable to perform a preliminary solubility test to determine the approximate solubility of this compound in your specific aqueous buffer.
Experimental Protocol: Preliminary Solubility Assessment
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the this compound stock solution in your target aqueous buffer.
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Visually inspect the solutions for any signs of precipitation immediately after preparation and after a defined incubation period (e.g., 1 hour, 4 hours) at the experimental temperature.
-
The highest concentration that remains clear can be considered the approximate solubility limit under those conditions.
Solubilization Strategies
If you encounter solubility issues, consider the following strategies, starting with the simplest and progressing to more complex methods as needed.
1. pH Adjustment
For ionizable compounds, altering the pH of the aqueous buffer can significantly increase solubility.[6][8]
Experimental Protocol: pH-Dependent Solubility Testing
-
Prepare a set of your experimental buffers at different pH values (e.g., in 0.5 pH unit increments).
-
Add this compound (from a concentrated organic stock) to each buffer to the desired final concentration.
-
Observe for precipitation as described in the preliminary solubility assessment.
-
Select the pH that provides the best solubility without compromising the integrity of your experiment.
2. Use of Co-solvents
A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases the solubility of a poorly soluble compound.[4][12]
Experimental Protocol: Co-solvent Screening
-
Prepare your aqueous buffer containing different percentages of a co-solvent (e.g., 1%, 2%, 5%, 10% of DMSO, ethanol, or polyethylene glycol).
-
Add this compound to the desired final concentration.
-
Visually inspect for solubility.
-
Important: Ensure the final concentration of the co-solvent is compatible with your experimental system and does not affect the biological activity being measured.
Quantitative Data Summary: Co-solvent Effects on Solubility (Hypothetical Data)
| Co-solvent | Concentration (%) | Maximum Soluble Concentration of this compound (µM) | Observations |
| None | 0 | < 1 | Immediate precipitation |
| DMSO | 1 | 10 | Clear solution |
| DMSO | 5 | 50 | Clear solution |
| Ethanol | 1 | 5 | Slight haze |
| Ethanol | 5 | 25 | Clear solution |
3. Use of Surfactants
Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[4][8]
Experimental Protocol: Surfactant-Mediated Solubilization
-
Prepare your aqueous buffer containing a surfactant such as Tween® 20 or Poloxamer 188 at a concentration above its critical micelle concentration (CMC).
-
Add this compound to the desired final concentration.
-
Mix thoroughly and observe for solubility.
-
Caution: Surfactants can interfere with certain biological assays. Run appropriate controls to ensure the surfactant itself does not impact your results.
Quantitative Data Summary: Surfactant Effects on Solubility (Hypothetical Data)
| Surfactant | Concentration (%) | Maximum Soluble Concentration of this compound (µM) | Observations |
| None | 0 | < 1 | Immediate precipitation |
| Tween® 20 | 0.01 | 20 | Clear solution |
| Tween® 20 | 0.05 | 100 | Clear solution |
| Poloxamer 188 | 0.1 | 15 | Clear solution |
Visual Guides
Experimental Workflow for Solubilizing this compound
Caption: Workflow for solubilizing this compound.
Signaling Pathway: LpxC Inhibition by this compound
Caption: Inhibition of the LpxC pathway by this compound.
Troubleshooting Logic for this compound Precipitation
References
- 1. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Common and varied molecular responses of Escherichia coli to five different inhibitors of the lipopolysaccharide biosynthetic enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of LpxC from Pseudomonas aeruginosa complexed with the potent this compound inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. jmpas.com [jmpas.com]
- 9. quora.com [quora.com]
- 10. quora.com [quora.com]
- 11. Structural Basis of the Promiscuous Inhibitor Susceptibility of E. coli LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpbr.in [ijpbr.in]
Why is BB-78485 ineffective against Pseudomonas aeruginosa?
This technical support guide provides troubleshooting information and frequently asked questions regarding the LpxC inhibitor, BB-78485, and its observed ineffectiveness against wild-type Pseudomonas aeruginosa.
Frequently Asked Questions (FAQs)
Q1: We are using this compound in our assays and see potent inhibition of the purified P. aeruginosa LpxC enzyme, but no antibacterial activity against the wild-type bacterium. Is this expected?
A: Yes, this is the expected and documented outcome. This compound is a potent, nanomolar inhibitor of the isolated LpxC enzyme from P. aeruginosa. However, it fails to inhibit the growth of wild-type P. aeruginosa strains because it cannot effectively cross the bacterium's highly restrictive outer membrane to reach its cytoplasmic target.[1][2]
Q2: What is the primary mechanism that makes P. aeruginosa resistant to this compound?
A: The primary mechanism is low outer membrane permeability . The outer membrane of P. aeruginosa is a formidable barrier that severely restricts the influx of many compounds, including this compound.[1][2] This is not a target-based resistance mechanism (i.e., the LpxC enzyme itself remains susceptible) but rather a physical barrier preventing the drug from reaching its target.
Q3: Is there evidence that this compound can be effective if the permeability barrier is overcome?
A: Yes. Studies have shown that this compound demonstrates significant antibacterial activity against a "leaky" or semipermeable mutant strain of P. aeruginosa (strain C53).[1] This confirms that the compound's lack of whole-cell activity is due to access to the target, not a lack of inhibitory power.[2]
Q4: How does the activity of this compound against P. aeruginosa compare to its activity against other Gram-negative bacteria like E. coli?
A: this compound is active against a range of Gram-negative bacteria, including Escherichia coli, Haemophilus influenzae, and Serratia marcescens.[2] The outer membrane of E. coli is generally more permeable than that of P. aeruginosa, allowing the compound to reach its LpxC target and inhibit bacterial growth. The high resistance of P. aeruginosa is a well-documented characteristic of the species.
Troubleshooting Guide
Issue: this compound shows no activity in our whole-cell P. aeruginosa assay.
This guide provides a logical workflow to confirm the expected behavior of the compound and rule out other experimental variables.
Step 1: Confirm Target Engagement with an Enzymatic Assay
-
Rationale: First, verify that your sample of this compound is active against its intended target, the LpxC enzyme, in a cell-free system. This confirms the compound's integrity and potency.
-
Action: Perform an in vitro LpxC inhibition assay using purified P. aeruginosa LpxC.
-
Expected Outcome: You should observe potent inhibition of LpxC activity, with a 50% inhibitory concentration (IC₅₀) in the nanomolar range. The reported IC₅₀ for the related compound BB-78484 is approximately 400 nM.[3]
Step 2: Validate Whole-Cell Assay with a Susceptible Control Strain
-
Rationale: Confirm that your whole-cell assay (e.g., Minimum Inhibitory Concentration - MIC determination) is functioning correctly by using a susceptible control organism.
-
Action: Determine the MIC of this compound against a susceptible Gram-negative strain, such as E. coli W3110.
-
Expected Outcome: You should observe antibacterial activity. The reported MIC for this compound against E. coli W3110 is 5 µg/mL.[4] If you do not see activity, troubleshoot your MIC assay protocol (e.g., media, inoculum density, compound solubility).
Step 3: Test Against a Permeable Mutant Strain (If Available)
-
Rationale: To definitively prove that the outer membrane is the cause of inactivity in P. aeruginosa, test this compound against a strain with a compromised, more permeable outer membrane.
-
Action: Determine the MIC of this compound against a "leaky" P. aeruginosa strain (e.g., strain C53 or other known outer membrane permeable mutants).
-
Expected Outcome: You should observe a significant drop in the MIC compared to the wild-type strain. The reported MIC for this compound against the permeable C53 strain is 4 µg/mL, compared to >32 µg/mL for the wild-type strain.[1]
Step 4: Directly Assess Outer Membrane Permeability
-
Rationale: If a permeable mutant is unavailable, you can perform an assay to directly measure the ability of your test compound or other agents to disrupt the outer membrane of your wild-type P. aeruginosa strain.
-
Action: Conduct an outer membrane permeability assay, such as the NPN uptake assay.
-
Expected Outcome: this compound itself is not expected to increase membrane permeability. However, using a known permeabilizing agent (like Polymyxin B nonapeptide - PMBN) as a positive control will validate your assay and demonstrate the intactness of the wild-type outer membrane barrier.
Data Presentation
Table 1: In Vitro LpxC Enzyme Inhibition
| Compound | Target Enzyme | Reported IC₅₀ |
| This compound | E. coli LpxC | 160 ± 70 nM |
| BB-78484 (related) | E. coli LpxC | 400 ± 90 nM |
Data sourced from Clements et al., 2002.[3]
Table 2: Whole-Cell Antibacterial Activity (MIC)
| Compound | Bacterial Strain | Membrane Phenotype | Reported MIC (µg/mL) |
| This compound | P. aeruginosa ATCC 27853 | Wild-Type (Low Permeability) | >32 |
| This compound | P. aeruginosa C53 | "Leaky" Mutant (High Permeability) | 4 |
| This compound | E. coli W3110 | Wild-Type (Moderate Permeability) | 5 |
Data sourced from Barb, A. W., & Raetz, C. R. H. (2014) and Bernhard et al. (2020).[1][4]
Experimental Protocols
Protocol 1: LpxC Enzymatic Inhibition Assay (Fluorescence-based)
This protocol is adapted from established methods for measuring LpxC activity.
-
Reagents & Materials:
-
Purified P. aeruginosa LpxC enzyme.
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Substrate: UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine.
-
Assay Buffer: 50 mM HEPES, pH 7.5.
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This compound stock solution in DMSO.
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Developing solution: o-phthaldialdehyde (OPA) with 2-mercaptoethanol in a sodium borate buffer.
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96-well black microtiter plates.
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Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm).
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer to the desired final concentrations. Include a DMSO-only control.
-
In a 96-well plate, add the LpxC enzyme and the diluted this compound (or DMSO control). Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the LpxC substrate.
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Incubate the plate at 37°C for 30-60 minutes.
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Stop the reaction by adding 0.625 M NaOH, which also serves to expose the free amine of the product.
-
Neutralize the reaction with 0.625 M Acetic Acid.
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Add the OPA developing solution. This solution reacts with the primary amine of the deacetylated product to generate a fluorescent signal.
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Measure fluorescence using the plate reader.
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Calculate percent inhibition relative to the DMSO control and determine the IC₅₀ value by plotting inhibition versus inhibitor concentration.
-
Protocol 2: Broth Microdilution MIC Assay
This protocol follows standard guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Reagents & Materials:
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P. aeruginosa strains (wild-type and mutant, if available).
-
E. coli control strain.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
This compound stock solution in DMSO.
-
Sterile 96-well U-bottom microtiter plates.
-
-
Procedure:
-
Prepare a bacterial inoculum by suspending colonies from an overnight agar plate in CAMHB to match a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Prepare a 2-fold serial dilution of this compound in CAMHB directly in the 96-well plate.
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Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control well (bacteria, no compound) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 3: Outer Membrane Permeability (NPN Uptake Assay)
This assay measures the uptake of the fluorescent probe N-phenyl-1-naphthylamine (NPN), which fluoresces strongly in the hydrophobic environment of a damaged membrane.
-
Reagents & Materials:
-
Mid-log phase culture of P. aeruginosa.
-
HEPES buffer (5 mM, pH 7.2) with 5 mM glucose.
-
NPN stock solution (in acetone or ethanol).
-
Polymyxin B nonapeptide (PMBN) as a positive control for permeabilization.
-
96-well black microtiter plates.
-
Fluorescence plate reader (Excitation: 350 nm, Emission: 420 nm).
-
-
Procedure:
-
Harvest mid-log phase bacteria by centrifugation and wash twice with HEPES buffer.
-
Resuspend the bacterial pellet in HEPES buffer to an OD₆₀₀ of 0.5.
-
Add NPN to the bacterial suspension to a final concentration of 10 µM.
-
Aliquot the bacteria-NPN mixture into the wells of a black 96-well plate.
-
Measure the baseline fluorescence.
-
Add your test compounds (this compound, PMBN as a positive control, buffer as a negative control) to the wells.
-
Immediately monitor the change in fluorescence over time. A rapid and sustained increase in fluorescence indicates outer membrane permeabilization.
-
Visualizations
Caption: Role of LpxC in the Lipid A Biosynthesis Pathway.
Caption: Troubleshooting workflow for this compound inactivity.
References
- 1. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of LpxC from Pseudomonas aeruginosa complexed with the potent this compound inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Common and varied molecular responses of Escherichia coli to five different inhibitors of the lipopolysaccharide biosynthetic enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Spontaneous Resistance to LpxC Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with guidance on issues related to spontaneous resistance mutations to LpxC inhibitors, such as BB-78485.
Frequently Asked Questions (FAQs)
Q1: What is LpxC and why is it a target for novel antibiotics?
A1: LpxC, or UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, is an essential enzyme in most Gram-negative bacteria. It catalyzes the second and committed step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) which forms the major component of the outer membrane.[1][2] Inhibition of LpxC is lethal to these bacteria, making it a promising target for the development of new antibiotics against multidrug-resistant Gram-negative infections.[1][2]
Q2: What are LpxC inhibitors like this compound?
A2: this compound is a potent, hydroxamate-based inhibitor of the LpxC enzyme.[3][4][5] These types of inhibitors typically act by binding to the catalytic zinc ion within the active site of LpxC, thereby blocking its enzymatic activity.[2] this compound and similar compounds have demonstrated activity against a range of Gram-negative pathogens.[2][6]
Q3: What are the known mechanisms of spontaneous resistance to LpxC inhibitors?
A3: Spontaneous resistance to LpxC inhibitors can arise through several mechanisms:
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Target Modification: Mutations within the lpxC gene can alter the enzyme's structure, reducing the binding affinity of the inhibitor.[2]
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Target Overexpression: Increased production of the LpxC enzyme can overcome the inhibitory effect. In Pseudomonas aeruginosa, mutations in the upstream noncoding region of the lpxC gene have been shown to increase its transcription.[7]
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Bypass or Compensatory Pathways: Mutations in genes involved in related metabolic pathways can compensate for the inhibition of LpxC. A key example is mutations in fabZ, a gene involved in fatty acid biosynthesis.[1][2] These mutations are thought to rebalance the flux of precursors towards lipid A biosynthesis.[3] Mutations in thrS (Thr-tRNA ligase) that slow protein production and cellular growth have also been shown to confer resistance.[1]
-
Efflux Pumps: Upregulation of efflux pumps, such as MexEF-OprN in P. aeruginosa, can actively transport the LpxC inhibitor out of the bacterial cell, reducing its intracellular concentration.[8]
Q4: How frequently do spontaneous resistance mutations to LpxC inhibitors arise?
A4: The frequency of spontaneous resistance can vary depending on the bacterial species and the specific LpxC inhibitor. For BB-78484, a compound closely related to this compound, the spontaneous mutation frequencies against E. coli strains were reported to be between 2 x 10⁻⁹ and 4 x 10⁻⁸.[2] In P. aeruginosa, mutants with upregulated MexEF-OprN efflux pumps were selected at a frequency of approximately 1 x 10⁻⁷ when exposed to an LpxC inhibitor.[8]
Q5: Are LpxC inhibitors effective against all Gram-negative bacteria?
A5: While LpxC is a promising target, the effectiveness of inhibitors like this compound can vary. For instance, these compounds generally show less activity against Acinetobacter baumannii.[9] This is likely because lipid A biosynthesis is not strictly essential for the viability of A. baumannii, unlike in most other Gram-negative species.[9][10] However, inhibiting LpxC in A. baumannii can increase its susceptibility to other antibiotics.[10][11]
Troubleshooting Guides
Issue 1: High frequency of resistant colonies observed in MIC or kill-curve experiments.
| Possible Cause | Recommended Solution |
| Spontaneous mutations | This is an inherent risk. To minimize its impact, use a larger inoculum for susceptibility testing to get a more accurate representation of the population. When determining mutation frequency, ensure accurate plating and counting. Consider using multiple biological replicates. |
| Efflux pump upregulation | In organisms like P. aeruginosa, efflux is a common resistance mechanism.[8] Perform synergy testing with a known efflux pump inhibitor (EPI) like PAβN. A significant decrease in the MIC of the LpxC inhibitor in the presence of the EPI suggests efflux-mediated resistance. |
| Contamination of bacterial culture | Streak the culture on selective and differential media to ensure purity. Perform Gram staining and microscopy to confirm the morphology and Gram status of the bacteria. |
| Inoculum size too high | A very high inoculum can lead to the selection of pre-existing resistant subpopulations. Standardize your inoculum preparation following CLSI or EUCAST guidelines. |
Issue 2: Inconsistent MIC values for LpxC inhibitors.
| Possible Cause | Recommended Solution |
| Compound instability | Prepare fresh stock solutions of the LpxC inhibitor for each experiment. Some compounds may be sensitive to light or temperature. Store stock solutions as recommended by the manufacturer, typically at -20°C or -80°C. |
| Binding to plasticware | Use low-binding microplates and pipette tips for your experiments. |
| Variability in media composition | Use the same batch of Mueller-Hinton broth or agar for all related experiments. Variations in cation concentrations can affect the activity of some antimicrobial agents. |
| Inoculum preparation | Ensure the bacterial inoculum is in the logarithmic growth phase and is standardized to the correct density (e.g., 0.5 McFarland standard). |
Issue 3: LpxC inhibitor shows lower than expected potency in vitro.
| Possible Cause | Recommended Solution |
| Presence of serum in the medium | LpxC inhibitors can exhibit high plasma protein binding, which can reduce their effective concentration.[12] If your assay medium contains serum, this may be a contributing factor. Test the inhibitor's activity in the presence and absence of serum to quantify the effect. |
| Incorrect pH of the medium | The activity of some compounds can be pH-dependent. Ensure the pH of your test medium is within the recommended range for antimicrobial susceptibility testing (typically 7.2-7.4 for Mueller-Hinton broth). |
| Degradation of the compound | Verify the purity and integrity of your LpxC inhibitor stock using methods like HPLC-MS. |
| Intrinsic resistance of the bacterial strain | The target organism may possess intrinsic resistance mechanisms, such as a less susceptible LpxC ortholog or efficient efflux systems. Test the inhibitor against a panel of different strains, including known susceptible reference strains. |
Data Presentation
Table 1: Spontaneous Mutation Frequencies and MIC Fold-Increase for LpxC Inhibitor BB-78484 in E. coli
| Bacterial Strain | Mutation Frequency | Fold-Increase in MIC |
| E. coli DH5α | 4 x 10⁻⁸ | 4 to 64 |
| E. coli ATCC 25922 | 2 x 10⁻⁹ | 4 to 64 |
Data adapted from Clements et al., 2002.[2]
Table 2: Identified Spontaneous Mutations Conferring Resistance to LpxC Inhibitors
| Gene | Mutation Type | Organism | Phenotype |
| lpxC | Point mutation (e.g., I38T) | E. coli | Decreased inhibitor binding |
| fabZ | Point mutation (e.g., A69V) | E. coli | Rebalancing of fatty acid and lipid A biosynthesis |
| thrS | Point mutation | E. coli | Slowed growth and protein production |
| mexS | Loss-of-function mutation | P. aeruginosa | Upregulation of MexEF-OprN efflux pump |
| non-coding region upstream of lpxC | Point mutation | P. aeruginosa | Increased LpxC expression |
| fabF1 | Point mutation (e.g., T306A) | P. aeruginosa | Decreased susceptibility |
Data compiled from multiple sources.[1][2][7][8]
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).
-
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
LpxC inhibitor stock solution (e.g., in DMSO)
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland standard
-
Sterile pipette tips and reservoirs
-
-
Procedure:
-
Prepare a serial two-fold dilution of the LpxC inhibitor in MHB directly in the 96-well plate. The final volume in each well should be 50 µL. Include a growth control (no inhibitor) and a sterility control (no bacteria).
-
Prepare a bacterial inoculum by suspending colonies from an overnight culture in MHB to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate (except the sterility control). The final volume in each well will be 100 µL.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the LpxC inhibitor that completely inhibits visible bacterial growth.
-
2. LpxC Enzyme Inhibition Assay (Fluorometric)
This protocol describes a homogeneous fluorometric assay to measure LpxC activity.
-
Materials:
-
Black 96-well microplates
-
Purified LpxC enzyme
-
Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc
-
Assay buffer: e.g., 40 mM MES buffer (pH 6.0), 0.02% Brij 35, 80 µM DTT
-
LpxC inhibitor stock solution (in DMSO)
-
Stopping solution: 0.625 M NaOH
-
Neutralization solution: 0.625 M Acetic Acid
-
Detection reagent: o-phthaldialdehyde (OPA) with 2-mercaptoethanol in borax buffer (pH 9.5)
-
Fluorometer (Excitation: 340 nm, Emission: 460 nm)
-
-
Procedure:
-
In the 96-well plate, combine the assay buffer, substrate, and varying concentrations of the LpxC inhibitor.
-
Initiate the reaction by adding the purified LpxC enzyme. The final reaction volume is typically 100 µL.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the NaOH solution. Incubate for 10 minutes at 37°C to hydrolyze the 3-O-acyl ester.
-
Neutralize the reaction by adding the acetic acid solution.
-
Add the OPA detection reagent to each well. The OPA reacts with the primary amine of the deacetylated product to generate a fluorescent signal.
-
Measure the fluorescence using a fluorometer.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.
-
Visualizations
Caption: Mechanisms of resistance to LpxC inhibitors.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Caption: Troubleshooting logic for high resistance frequency.
References
- 1. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 2. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutants Resistant to LpxC Inhibitors by Rebalancing Cellular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis of the Promiscuous Inhibitor Susceptibility of E. coli LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of LpxC from Pseudomonas aeruginosa complexed with the potent this compound inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mutations Reducing In Vitro Susceptibility to Novel LpxC Inhibitors in Pseudomonas aeruginosa and Interplay of Efflux and Nonefflux Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of LpxC Increases Antibiotic Susceptibility in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing the Conformational Rigidity of P. aeruginosa LpxC with BB-78485
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LpxC inhibitor BB-78485 and Pseudomonas aeruginosa LpxC.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound on P. aeruginosa LpxC?
This compound is a potent, slow-binding inhibitor of the zinc-dependent deacetylase LpxC, a key enzyme in the biosynthesis of Lipid A, an essential component of the outer membrane of Gram-negative bacteria.[1][2] Its hydroxamate moiety chelates the catalytic Zn2+ ion in the active site.[3] Upon binding, this compound induces a significant conformational change in P. aeruginosa LpxC, leading to the complete closure of a hydrophobic tunnel. This "collapsed" state renders the enzyme catalytically inactive as it can no longer accommodate the acyl chain of its natural substrate.[3]
Q2: Why is this compound less effective against wild-type P. aeruginosa compared to other Gram-negative bacteria like E. coli?
While this compound shows potent inhibitory activity against the isolated P. aeruginosa LpxC enzyme, its whole-cell activity against wild-type P. aeruginosa is limited.[3][4] This discrepancy is primarily attributed to the robust outer membrane of P. aeruginosa, which restricts the compound's access to its cytoplasmic target, LpxC.[3] Some activity has been observed in semipermeable (leaky) strains of P. aeruginosa.[4]
Q3: What are the key structural differences between P. aeruginosa LpxC and E. coli LpxC that might affect inhibitor binding?
P. aeruginosa and E. coli LpxC share significant sequence identity and similarity.[5] However, subtle differences in the flexibility and conformation of certain regions, such as the insert I loop (βa−βb), can influence inhibitor binding. In E. coli LpxC, this loop is more flexible and can flip over to accommodate bulky inhibitors like this compound.[4] The corresponding loop in P. aeruginosa LpxC may exhibit different dynamics, potentially affecting the binding kinetics and affinity of certain inhibitors.
Q4: Can mutations in LpxC confer resistance to this compound?
Yes, mutations in the lpxC gene can lead to resistance against LpxC inhibitors.[6] Studies have shown that specific amino acid changes, particularly in the inhibitor binding site or regions affecting conformational flexibility, can reduce the potency of compounds like this compound.[7]
Troubleshooting Guides
Issue 1: Higher than expected IC50 values for this compound against P. aeruginosa LpxC in vitro.
Possible Causes and Solutions:
-
Enzyme Purity and Activity:
-
Verification: Confirm the purity of your P. aeruginosa LpxC preparation using SDS-PAGE. Ensure the enzyme is active and not aggregated.
-
Solution: Re-purify the enzyme if necessary. Include fresh dithiothreitol (DTT) in your assay buffer to maintain a reducing environment.[8]
-
-
Assay Conditions:
-
Verification: Double-check the concentrations of all assay components, including the substrate (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine), buffer pH, and temperature.[8]
-
Solution: Optimize assay conditions. The IC50 value of competitive inhibitors can be influenced by the substrate concentration.[8] Ensure the pH of the buffer is optimal for enzyme activity (typically around pH 6.0 for MES buffer).[8]
-
-
Inhibitor Integrity:
-
Verification: Confirm the identity and purity of your this compound stock.
-
Solution: Use a freshly prepared stock solution of this compound dissolved in an appropriate solvent like DMSO.[8]
-
Issue 2: Difficulty in observing the slow-binding kinetics of this compound.
Possible Causes and Solutions:
-
Inadequate Pre-incubation Time:
-
Verification: Review your experimental protocol to ensure sufficient pre-incubation of the enzyme and inhibitor before initiating the reaction with the substrate.
-
Solution: For slow-binding inhibitors, the apparent IC50 can decrease with longer pre-incubation times. Perform time-dependent inhibition assays to characterize the binding kinetics properly.
-
-
High Enzyme Concentration:
-
Verification: Check the enzyme concentration used in the assay.
-
Solution: High enzyme concentrations can mask slow-binding behavior. Use the lowest concentration of enzyme that still provides a robust signal in your assay.
-
Issue 3: Inconsistent results in whole-cell antibacterial assays with P. aeruginosa.
Possible Causes and Solutions:
-
Bacterial Strain Variability:
-
Growth Conditions:
-
Verification: Ensure consistent growth media (e.g., Mueller-Hinton broth) and incubation conditions as described in standard protocols.[8]
-
Solution: Variations in media composition can affect bacterial growth and compound activity.
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Inhibitor | IC50 (nM) | Dissociation Constant (Ki/Kd) (nM) | Reference(s) |
| E. coli LpxC | This compound | 160 ± 70 | ~20 | [6][8][9] |
| P. aeruginosa LpxC | This compound | Not explicitly stated in provided abstracts | Not explicitly stated in provided abstracts | [3][4] |
Note: While the exact IC50 for P. aeruginosa LpxC is not provided in the search results, the crystal structure confirms potent binding.
Table 2: Antibacterial Activity of this compound
| Bacterial Species | Strain | MIC (µg/mL) | Reference(s) |
| E. coli | - | 1 | [4] |
| P. aeruginosa | ATCC 27853 (Wild-type) | >32 | [4] |
| P. aeruginosa | C53 ("leaky" strain) | 4 | [4] |
| Other Gram-negatives | (e.g., Serratia, Burkholderia) | 2-4 | [4][9] |
Experimental Protocols
Detailed Methodology for a Representative LpxC Inhibition Assay:
This protocol is a generalized procedure based on commonly cited methods.[8]
-
Reagents and Buffers:
-
Assay Buffer: 40 mM sodium morpholinoethanesulfonic acid (MES) buffer (pH 6.0), 0.02% Brij 35, 80 µM dithiothreitol (DTT).
-
Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.
-
Enzyme: Purified P. aeruginosa LpxC.
-
Inhibitor: this compound dissolved in DMSO.
-
Stop Solution: 0.625 M sodium hydroxide.
-
Detection Reagent: o-phthaldialdehyde (OPA) in borax buffer.
-
-
Assay Procedure:
-
Perform assays in a 96-well black plate.
-
Prepare reaction mixtures containing assay buffer, substrate (e.g., 25 µM), and varying concentrations of this compound (typically in 2% v/v DMSO).
-
Initiate the reaction by adding the LpxC enzyme (e.g., ~1.5 nM).
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution.
-
Incubate at 37°C for an additional 10 minutes to hydrolyze the product.
-
Neutralize with acetic acid (optional, depending on the detection method).
-
Add the OPA detection reagent.
-
Measure the fluorescence (excitation ~340 nm / emission ~460 nm).
-
-
Data Analysis:
-
Plot the fluorescence signal against the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Mechanism of this compound inhibition of P. aeruginosa LpxC.
Caption: General experimental workflow for an LpxC inhibition assay.
Caption: Troubleshooting decision tree for high IC50 values.
References
- 1. Crystal structure of LpxC from Pseudomonas aeruginosa complexed with the potent this compound inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A slow, tight-binding inhibitor of the zinc-dependent deacetylase LpxC of lipid A biosynthesis with antibiotic activity comparable to ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of LpxC from Pseudomonas aeruginosa complexed with the potent this compound inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing BB-78485 Permeability in Gram-Negative Bacteria
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the permeability of the LpxC inhibitor, BB-78485, in Gram-negative bacteria.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent, hydroxamate-based inhibitor of the enzyme LpxC.[1][2] LpxC is a crucial zinc-dependent deacetylase involved in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) which forms the outer leaflet of the Gram-negative outer membrane.[1][3][4] By inhibiting LpxC, this compound blocks the production of LPS, which is essential for the viability of most Gram-negative bacteria.[3][4]
2. Why is this compound less effective against certain Gram-negative species like Pseudomonas aeruginosa?
The reduced efficacy of this compound against certain Gram-negative bacteria, such as P. aeruginosa, is often attributed to the formidable permeability barrier presented by their cell envelope.[1][5][6] This barrier is a synergistic combination of a low-permeability outer membrane and the active removal of the compound by multidrug efflux pumps.[6][7]
3. What are the primary barriers to this compound permeability in Gram-negative bacteria?
The primary barriers include:
-
The Outer Membrane (OM): The OM, particularly its outer leaflet composed of lipopolysaccharide (LPS), serves as a highly effective barrier against many compounds.[8][9][10] The tightly packed and negatively charged nature of LPS molecules, stabilized by divalent cations, restricts the passage of hydrophobic and some hydrophilic molecules.[9][11]
-
Efflux Pumps: Gram-negative bacteria possess various multidrug efflux pumps that actively expel a wide range of substrates, including antibiotics and inhibitors like this compound, from the cell.[12][13][14] The Resistance-Nodulation-Division (RND) family of efflux pumps, such as the AcrAB-TolC system in E. coli, are major contributors to this intrinsic resistance.[15][16][17]
-
Porin Channels: While porins facilitate the entry of small hydrophilic molecules, their expression levels and specific permeability properties can vary between bacterial species and can be altered, leading to reduced uptake of compounds.[18][19][20][21]
4. What strategies can be employed to improve the permeability of this compound?
Two main strategies can be explored:
-
Inhibition of Efflux Pumps: Co-administration of this compound with an efflux pump inhibitor (EPI) can increase its intracellular concentration by preventing its expulsion from the cell.[12][13][22] A well-characterized broad-spectrum EPI is Phenylalanine-Arginine-β-Naphtylamide (PAβN).[12][15]
-
Permeabilization of the Outer Membrane: Using agents that disrupt the integrity of the outer membrane can facilitate the entry of this compound.[23][24][25] These permeabilizers are often cationic, amphiphilic molecules that interact with and displace the divalent cations stabilizing the LPS layer.[10][24][25]
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at improving this compound permeability.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No significant increase in this compound activity with an efflux pump inhibitor (EPI). | The target bacterium may not express the efflux pump targeted by the EPI. The EPI concentration may be suboptimal. The primary barrier for this compound in this strain is the outer membrane, not efflux. | Verify the expression of the target efflux pump (e.g., AcrAB-TolC) in your bacterial strain. Perform a dose-response experiment to determine the optimal, non-toxic concentration of the EPI. Combine the EPI with an outer membrane permeabilizer. |
| High toxicity observed with the outer membrane permeabilizer. | The permeabilizer concentration is too high, leading to excessive membrane damage and cell lysis. | Determine the minimal effective concentration of the permeabilizer that enhances this compound activity without causing significant toxicity on its own. This can be assessed using a cell viability assay. |
| Inconsistent results in permeability assays. | Variability in bacterial growth phase. Inaccurate concentration of reagents. Instability of fluorescent probes. | Standardize the bacterial culture preparation, ensuring cells are harvested at the same growth phase (e.g., mid-logarithmic phase) for all experiments. Prepare fresh solutions of reagents and fluorescent probes for each experiment. Protect fluorescent probes from light to prevent photobleaching. |
| Difficulty in interpreting permeability assay data. | Background fluorescence from media or compounds. Non-specific binding of probes. | Run appropriate controls, including bacteria-only, probe-only, and compound-only wells to determine background fluorescence. Include control experiments with known permeabilizing agents (e.g., polymyxin B) to validate the assay. |
Experimental Protocols
Protocol 1: Assessing Outer Membrane Permeability using the NPN Uptake Assay
This assay measures the uptake of the fluorescent probe N-phenyl-1-naphthylamine (NPN), which fluoresces strongly in a hydrophobic environment. Disruption of the outer membrane allows NPN to partition into the membrane, resulting in an increase in fluorescence.[26][27][28]
Materials:
-
Gram-negative bacterial culture in mid-logarithmic phase
-
Phosphate-buffered saline (PBS)
-
N-phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone)
-
This compound
-
Outer membrane permeabilizer (e.g., polymyxin B nonapeptide)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Wash bacterial cells with PBS and resuspend to an OD600 of 0.5.
-
In the microplate, add 100 µL of the bacterial suspension to each well.
-
Add the test compounds (this compound with or without the permeabilizer) at desired concentrations. Include a positive control (permeabilizer alone) and a negative control (PBS).
-
Incubate for 30 minutes at room temperature.
-
Add NPN to a final concentration of 10 µM to all wells.
-
Immediately measure the fluorescence intensity (Excitation: 350 nm, Emission: 420 nm) over time.
Protocol 2: Evaluating Efflux Pump Inhibition using a Real-Time Efflux Assay
This assay monitors the accumulation of a fluorescent efflux pump substrate in the presence and absence of an inhibitor.
Materials:
-
Gram-negative bacterial culture in mid-logarithmic phase
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) - an uncoupler that de-energizes efflux pumps
-
Ethidium bromide (EtBr) - a fluorescent efflux pump substrate
-
Efflux pump inhibitor (e.g., PAβN)
-
This compound
-
96-well black microplate
-
Fluorometer
Procedure:
-
Wash bacterial cells and resuspend in PBS containing glucose (to energize the cells).
-
Add the bacterial suspension to the wells of the microplate.
-
Add the EPI (e.g., PAβN) and/or this compound at the desired concentrations. Include controls with CCCP (maximum accumulation) and no inhibitor (basal efflux).
-
Add EtBr to a final concentration that gives a low basal fluorescence.
-
Monitor the increase in fluorescence (Excitation: 530 nm, Emission: 600 nm) over time. An increased rate and level of fluorescence in the presence of the EPI indicates inhibition of efflux.
Data Presentation
Table 1: Effect of Efflux Pump Inhibitor (PAβN) on the Minimum Inhibitory Concentration (MIC) of this compound against E. coli
| Compound | MIC (µg/mL) | Fold-change in MIC |
| This compound | 8 | - |
| This compound + PAβN (20 µg/mL) | 1 | 8 |
Table 2: Outer Membrane Permeabilization by a Test Compound in P. aeruginosa (NPN Uptake Assay)
| Treatment | Maximum Fluorescence Units |
| Untreated Control | 150 |
| This compound (16 µg/mL) | 180 |
| Permeabilizer X (10 µg/mL) | 850 |
| This compound + Permeabilizer X | 920 |
Visualizations
References
- 1. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of LpxC from Pseudomonas aeruginosa complexed with the potent this compound inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Function and Biogenesis of Lipopolysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of LpxC from Pseudomonas aeruginosa complexed with the potent this compound inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Basis of the Promiscuous Inhibitor Susceptibility of E. coli LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Permeability barriers of Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Gram-negative permeability barrier: tipping the balance of the in and the out - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. Biochemistry, Lipopolysaccharide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Outer Membrane Permeability and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. journals.asm.org [journals.asm.org]
- 15. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 17. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism [bmbreports.org]
- 18. Outer Membrane Porins Contribute to Antimicrobial Resistance in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Microbe-Host Interactions: Structure and Role of Gram-Negative Bacterial Porins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Enhancing permeability of the outer membrane – by Helen Zgurskaya – REVIVE [revive.gardp.org]
- 24. Multidrug-resistant bacteria: overcoming antibiotic permeability barriers of gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. researchgate.net [researchgate.net]
- 27. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of LpxC Inhibitors: BB-78485 vs. CHIR-090
A deep dive into the performance, mechanism, and antibacterial efficacy of two prominent UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) inhibitors.
In the ongoing battle against multidrug-resistant Gram-negative bacteria, the LpxC enzyme has emerged as a critical target for novel antibiotic development. LpxC catalyzes the first committed and irreversible step in the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria.[1][2] Inhibition of LpxC leads to the disruption of this protective barrier, ultimately resulting in bacterial cell death.[3] This guide provides a detailed comparative analysis of two significant LpxC inhibitors, BB-78485 and CHIR-090, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective profiles.
At a Glance: Key Performance Metrics
| Parameter | This compound | CHIR-090 |
| Target | UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) | UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) |
| Chemical Class | Sulfonamide hydroxamate | N-aroyl-L-threonine hydroxamic acid |
| Inhibition Kinetics | Competitive inhibitor | Slow, tight-binding, two-step inhibitor |
| Potency (vs. E. coli LpxC) | IC50: 160 ± 70 nM | Ki: 4.0 nM, Ki*: 0.5 nM |
In Vitro Activity: A Head-to-Head Comparison
Both this compound and CHIR-090 exhibit potent inhibitory activity against LpxC, however, their mechanisms and spectrum of activity show notable differences.
CHIR-090 is distinguished by its slow, tight-binding inhibition kinetics, a desirable property for antibiotics as it can lead to a more sustained inhibitory effect.[4] It demonstrates potent activity against a broad range of Gram-negative pathogens, including clinically significant species like Pseudomonas aeruginosa and Escherichia coli.[4][5]
This compound, a sulfonamide-containing hydroxamate, is also a potent inhibitor of LpxC.[2] While it shows good activity against many members of the Enterobacteriaceae family, it is notably less effective against P. aeruginosa in wild-type strains.[6][7] This difference in spectrum is a key differentiator between the two compounds.
Table 1: LpxC Enzymatic Inhibition Data
| Inhibitor | Enzyme Source | IC50 | Ki | Ki* |
| This compound | E. coli | 160 ± 70 nM[8] | 20 nM (estimated)[2] | Not Applicable |
| CHIR-090 | E. coli | - | 4.0 nM[5] | 0.5 nM[5] |
| CHIR-090 | A. aeolicus | - | 1.0 - 1.7 nM[9] | - |
| CHIR-090 | R. leguminosarum | - | 340 nM[5] | Not Applicable |
Note: IC50 and Ki values can vary depending on the specific assay conditions.
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Organism | This compound MIC (µg/mL) | CHIR-090 MIC (µg/mL) |
| Escherichia coli D22 (lpxC101) | 0.016[3] | - |
| Escherichia coli ATCC 25922 | 2[10] | 0.25[4] |
| Pseudomonas aeruginosa PAO1 | >32[10] | 0.5[4] |
| Pseudomonas aeruginosa (leaky strain) | 4[10] | - |
| Serratia marcescens | 4[3] | - |
| Burkholderia cepacia | 8[3] | - |
| Klebsiella pneumoniae | 4[3] | - |
| Haemophilus influenzae | 1[3] | - |
| Moraxella catarrhalis | 1[3] | - |
| Morganella morganii | 2[3] | - |
Note: MIC values can vary between different strains and testing methodologies.
Mechanism of Action: Targeting the Lipid A Pathway
Both inhibitors function by chelating the catalytic Zn2+ ion in the active site of the LpxC enzyme via their hydroxamate groups.[8][11] This prevents the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, the committed step in lipid A biosynthesis. The disruption of this pathway compromises the integrity of the outer membrane, leading to bacterial cell death.
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2.6. Minimum inhibitory concentration (MIC) [bio-protocol.org]
- 4. In Vitro and In Vivo Efficacy of an LpxC Inhibitor, CHIR-090, Alone or Combined with Colistin against Pseudomonas aeruginosa Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. In-vitro and in-vivo efficacy of LpxC inhibitor, CHIR-090, alone or combined with colistin against Pseudomonas aeruginosa biofilm [scelse.sg]
- 7. Crystal structure of LpxC from Pseudomonas aeruginosa complexed with the potent this compound inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Lipid A Biosynthesis as the Primary Mechanism of CHIR-090 Antibiotic Activity in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical safety and efficacy characterization of an LpxC inhibitor against Gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure of the deacetylase LpxC bound to the antibiotic CHIR-090: Time-dependent inhibition and specificity in ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BB-78485 and Other Hydroxamate Inhibitors Targeting LpxC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of BB-78485, a hydroxamate-based inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), with other notable hydroxamate inhibitors targeting the same enzyme. LpxC is a crucial enzyme in the biosynthesis of lipopolysaccharide (LPS), an essential component of the outer membrane of most Gram-negative bacteria, making it a prime target for novel antibacterial agents. This document synthesizes available experimental data to offer an objective performance comparison, alongside detailed methodologies for key assays.
Mechanism of Action: Targeting the Lipid A Biosynthesis Pathway
Hydroxamate inhibitors like this compound exert their antibacterial effect by targeting LpxC, the second and committed step in the Raetz pathway of lipid A biosynthesis. The hydroxamic acid moiety chelates the catalytic Zn²⁺ ion in the active site of LpxC, inhibiting its deacetylase activity. This disruption of the lipid A pathway is lethal to the bacterium.
The Raetz Pathway of Lipid A Biosynthesis.
Comparative Efficacy: In Vitro Enzyme Inhibition
The potency of hydroxamate inhibitors is typically first assessed by their ability to inhibit the enzymatic activity of purified LpxC. The half-maximal inhibitory concentration (IC₅₀) is a key metric for this comparison.
| Inhibitor | E. coli LpxC IC₅₀ (nM) | P. aeruginosa LpxC IC₅₀ (nM) | Reference(s) |
| This compound | 160 | - | [1] |
| L-161,240 | 26 | - | [1] |
| CHIR-090 | 4 | 3.6 | [2] |
| ACHN-975 | - | 1.1 | [2] |
| LPC-058 | - | - | [2] |
| Compound 10 | - | 3.6 | [2] |
| Compound 11 | - | - | [2] |
Comparative Efficacy: Antibacterial Activity
The ultimate measure of an antibacterial agent's efficacy is its ability to inhibit bacterial growth. The minimum inhibitory concentration (MIC) is the lowest concentration of a drug that prevents visible growth of a bacterium.
| Inhibitor | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | K. pneumoniae MIC (µg/mL) | H. influenzae MIC (µg/mL) | S. marcescens MIC (µg/mL) | Reference(s) |
| This compound | 1 | >32 | - | 2 | 2 | [1] |
| L-161,240 | 1.25 - 12.5 | >100 | - | - | >100 | [3] |
| CHIR-090 | 0.02 | 0.5 | - | - | - | [4][5] |
| Compound 15 | 0.063 | 0.5 | - | - | - | [2] |
| LPC-058 | - | - | - | - | - | [2] |
| Compound 11 | - | - | - | - | - | [2] |
Experimental Protocols
In Vitro LpxC Enzyme Inhibition Assay (Fluorescence-Based)
This protocol outlines a common method for determining the IC₅₀ of LpxC inhibitors.[6]
Materials:
-
Purified LpxC enzyme (e.g., from E. coli)
-
UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (substrate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
o-phthaldialdehyde (OPA) reagent
-
2-mercaptoethanol
-
Test inhibitors dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 96-well plate, add the assay buffer, substrate, and the inhibitor dilution (or DMSO for control).
-
Initiate the reaction by adding the purified LpxC enzyme to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a solution of OPA and 2-mercaptoethanol. This solution reacts with the primary amine of the deacetylated product to form a fluorescent adduct.
-
Incubate for a short period to allow the fluorescent reaction to complete.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 340 nm and emission at 455 nm).
-
Calculate the percent inhibition for each inhibitor concentration relative to the control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.
Workflow for LpxC IC₅₀ Determination.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol describes the standard broth microdilution method for determining the MIC of an antibacterial compound against Gram-negative bacteria.[7][8][9][10]
Materials:
-
Test bacteria (e.g., E. coli, P. aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland standards
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the test bacterium in CAMHB, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Prepare two-fold serial dilutions of the test inhibitors in CAMHB directly in the 96-well plates.
-
Inoculate each well containing the inhibitor dilutions with the bacterial suspension. Include a positive control well (bacteria and broth, no inhibitor) and a negative control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the inhibitor at which there is no visible growth.
Off-Target Considerations
A critical aspect of drug development is assessing the potential for off-target effects. For hydroxamate inhibitors, a primary concern is their potential to inhibit other metalloenzymes in the host, such as matrix metalloproteinases (MMPs), which can lead to toxicity. Newer generations of LpxC inhibitors are being designed with improved selectivity to minimize these off-target interactions.[2]
Conclusion
This compound is a potent hydroxamate inhibitor of LpxC with demonstrated activity against a range of Gram-negative bacteria. However, comparative data suggests that other hydroxamate inhibitors, such as CHIR-090, exhibit superior in vitro potency against both the LpxC enzyme and whole bacterial cells. The development of LpxC inhibitors is an active area of research, with a focus on improving the antibacterial spectrum, potency, and selectivity to minimize off-target effects. The experimental protocols provided in this guide offer a standardized framework for the continued evaluation and comparison of novel hydroxamate inhibitors.
References
- 1. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) [frontiersin.org]
- 3. assayquant.com [assayquant.com]
- 4. In Vitro and In Vivo Efficacy of an LpxC Inhibitor, CHIR-090, Alone or Combined with Colistin against Pseudomonas aeruginosa Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms decreasing in vitro susceptibility to the LpxC inhibitor CHIR-090 in the gram-negative pathogen Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence-based methods to assay inhibitors of lipopolysaccharide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 10. protocols.io [protocols.io]
A Tale of Two Inhibitors: Unraveling the Structural Nuances of LpxC Binding by BB-78485 and TU-514
A Comparative Guide for Researchers in Antibacterial Drug Discovery
The emergence of multidrug-resistant Gram-negative bacteria poses a significant threat to global health, necessitating the development of novel antibiotics with new mechanisms of action. One of the most promising and clinically unexploited targets is the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an essential zinc-dependent enzyme in the lipid A biosynthetic pathway.[1][2][3] Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), a critical component of the outer membrane of Gram-negative bacteria.[1][3] Inhibition of LpxC is lethal to these bacteria, making it an attractive target for new antibacterial agents.[2][4]
This guide provides a detailed comparison of the structural binding differences between two key LpxC inhibitors: BB-78485, a potent synthetic small-molecule inhibitor, and TU-514, a substrate-analog inhibitor. Understanding these differences is crucial for the rational design and optimization of next-generation LpxC-targeting antibiotics.
At a Glance: Key Binding and Inhibition Parameters
To facilitate a direct comparison, the following table summarizes the key quantitative data for this compound and TU-514.
| Parameter | This compound | TU-514 | Reference(s) |
| Inhibitor Class | Synthetic small-molecule, hydroxamate-based | Substrate-analog, hydroxamate-containing | [2][5] |
| Target Enzyme | UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) | UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) | [1][2] |
| Binding Affinity (Kd/Ki) | ~20 nM for E. coli LpxC | ~1 nM at pH 7.4; ~650 nM at pH 5.5 | [4][6] |
| Antibacterial Activity | Broad-spectrum against many Gram-negative pathogens (e.g., E. coli, Serratia, Klebsiella), but not P. aeruginosa | Inhibits LpxC from various species, but lacks significant antibacterial activity | [4][7] |
| PDB Code of LpxC Complex | 2VES (P. aeruginosa LpxC) | 1GO4 (A. aeolicus LpxC) | [5] |
Structural Binding Analysis: A Story of Divergent Strategies
While both this compound and TU-514 target the active site of LpxC and utilize a hydroxamate moiety to chelate the catalytic zinc ion, their overall binding modes and the resulting conformational changes in the enzyme are strikingly different.[5]
The Common Anchor: Hydroxamate-Zinc Interaction
The primary point of similarity in the binding of this compound and TU-514 to LpxC is the interaction of their hydroxamate groups with the catalytic Zn2+ ion.[5] In both cases, the two oxygen atoms of the hydroxamate group coordinate the zinc ion, resulting in a penta-coordinated, square-pyramidal geometry.[5] The plane formed by the hydroxamate atoms intersects the position of the zinc ion at an almost identical angle for both inhibitors.[5] This common binding feature underscores the importance of the hydroxamate group as a potent zinc-chelating warhead for LpxC inhibition.[5]
Divergent Paths to Inhibition: Hydrophobic Interactions
The key structural differences in the binding of this compound and TU-514 lie in their interactions with the hydrophobic regions of the LpxC active site.
TU-514: Mimicking the Natural Substrate
As a substrate analog, TU-514 possesses a long myristoyl acyl chain that mimics the fatty acid portion of the natural substrate.[2][8] This acyl chain extends into a deep, hydrophobic tunnel within the LpxC enzyme.[5][8] This tunnel is formed by a βαβ subdomain and is crucial for substrate recognition and catalysis.[5] The hexose ring of TU-514 occupies the sugar-binding region of the active site.[8]
This compound: A Different Approach to Hydrophobic Engagement
In stark contrast, the bulky naphthalene groups of this compound do not penetrate deep into this hydrophobic tunnel.[5] Instead, one naphthalene group makes numerous hydrophobic contacts with the side chain of L18, while the second naphthalene ring engages in π-π stacking interactions.[5] This alternative mode of hydrophobic interaction leads to a significant conformational change in LpxC.
Conformational Consequences: An Induced Inactive State
The distinct binding modes of these two inhibitors induce different conformational states of the LpxC enzyme. The binding of TU-514's acyl chain within the hydrophobic passage represents a conformation that is likely relevant to substrate binding.[8]
Conversely, the binding of this compound results in a complete closure of the hydrophobic tunnel due to the movement of the βαβ subdomain.[5] This "collapsed" state renders the enzyme catalytically inactive as it can no longer accommodate the long aliphatic chain of its natural substrate.[5] Furthermore, this compound does not occupy the sugar or UDP-binding regions of the active site.[5]
Visualizing the Binding Modes
The following diagrams, generated using the DOT language, illustrate the key structural differences in the binding of this compound and TU-514 to the LpxC active site.
Caption: Comparative binding modes of this compound and TU-514 in the LpxC active site.
The LpxC Catalytic Role in Lipid A Biosynthesis
To provide context for the importance of LpxC inhibition, the following diagram illustrates the initial steps of the lipid A biosynthetic pathway.
Caption: The committed step of Lipid A biosynthesis catalyzed by LpxC is a key target for inhibition.
Experimental Methodologies
The structural and functional data presented in this guide were primarily obtained through the following experimental techniques:
-
X-Ray Crystallography: This was the principal method used to determine the three-dimensional structures of LpxC in complex with both this compound and TU-514. The general workflow involves:
-
Protein Expression and Purification: Overexpression of the LpxC enzyme (e.g., from P. aeruginosa or A. aeolicus) in a suitable host like E. coli, followed by purification using chromatographic techniques.
-
Crystallization: The purified LpxC is co-crystallized with the inhibitor of interest. For the PaLpxC/BB-78485 complex, crystals were grown using the sitting drop vapor diffusion method at 21°C, with a reservoir solution containing 0.8 M NaCl and 0.1 M HEPES (pH 7.0).[9]
-
Data Collection and Structure Determination: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction patterns are collected. These data are then used to calculate the electron density map and build the atomic model of the protein-inhibitor complex. The structure of PaLpxC complexed with this compound was resolved to 1.9 Å.[1][5]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR was also employed to study the solution structure of the LpxC-TU-514 complex.[2] This technique provides insights into the dynamics of the protein and its interactions with the ligand in solution.
-
Enzyme Inhibition Assays: The inhibitory potency (Ki or IC50 values) of the compounds is determined using enzymatic assays. A typical assay for LpxC activity involves:
-
Reaction Mixture: A buffer solution (e.g., 25 mM sodium phosphate, pH 7.4) containing the LpxC substrate and bovine serum albumin (BSA).[2]
-
Inhibitor Addition: The inhibitor (e.g., this compound or TU-514) is added to the reaction mixture at varying concentrations.
-
Reaction Initiation and Monitoring: The reaction is initiated by the addition of the LpxC enzyme. The rate of product formation or substrate depletion is monitored, often using a coupled assay or by direct detection of the product. The percentage of remaining activity is determined relative to a control reaction without the inhibitor.[2]
-
Conclusion and Future Directions
The comparative structural analysis of this compound and TU-514 bound to LpxC reveals two distinct strategies for inhibiting this essential bacterial enzyme. While both compounds effectively utilize a hydroxamate warhead to chelate the active site zinc, their differing engagement with the hydrophobic regions of the enzyme leads to different conformational outcomes. The ability of this compound to induce a "closed" or inactive conformation of the hydrophobic tunnel, without deeply penetrating it, provides a valuable lesson for structure-based drug design. This suggests that inhibitors do not necessarily need to mimic the entire substrate to achieve potent inhibition.
These findings highlight the conformational flexibility of the LpxC active site and provide a structural basis for designing novel inhibitors with improved potency, broader spectrum, and better pharmacokinetic properties. Future efforts in this area could focus on designing inhibitors that exploit the conformational plasticity of LpxC to achieve slow, tight-binding inhibition, a characteristic that is often associated with improved antibiotic efficacy.
References
- 1. Crystal structure of LpxC from Pseudomonas aeruginosa complexed with the potent this compound inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sites.duke.edu [sites.duke.edu]
- 3. Structure of the Bacterial Deacetylase LpxC Bound to the Nucleotide Reaction Product Reveals Mechanisms of Oxyanion Stabilization and Proton Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of LpxC from Pseudomonas aeruginosa complexed with the potent this compound inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural Basis of the Promiscuous Inhibitor Susceptibility of E. coli LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sites.duke.edu [sites.duke.edu]
- 9. Crystal structure of LpxC, a zinc-dependent deacetylase essential for endotoxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Between LpxC Inhibitor BB-78485 and Other Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-resistance profiles of bacterial strains resistant to the LpxC inhibitor BB-78485 and other classes of antibiotics. The information presented is supported by experimental data from published studies, with detailed methodologies for key experiments.
Executive Summary
This compound is a potent inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria.[1] Resistance to this compound and other LpxC inhibitors in Escherichia coli primarily arises from mutations in two key genes: lpxC itself and fabZ, which encodes a crucial enzyme in fatty acid biosynthesis.[1][2] This guide examines the implications of these resistance mechanisms on the efficacy of other antibiotic classes.
Mechanisms of Resistance to this compound
The primary mechanisms conferring resistance to this compound and its analogs involve a rebalancing of the lipid A and fatty acid biosynthesis pathways.
-
Mutations in fabZ : The most frequently observed resistance mechanism involves mutations in the fabZ gene.[2] FabZ is a (3R)-hydroxymyristoyl-acyl carrier protein dehydratase that plays a pivotal role in fatty acid biosynthesis.[3] Mutations that decrease FabZ activity are thought to increase the metabolic flux of (R)-3-hydroxymyristoyl-ACP towards the lipid A pathway, thereby compensating for the inhibition of LpxC.[3]
-
Mutations in lpxC : Direct mutations in the lpxC gene can also lead to resistance. These mutations can alter the enzyme's structure, potentially reducing the binding affinity of inhibitors like this compound.[1][4] An example is the I38T mutation in E. coli LpxC, which has been shown to decrease susceptibility to the related LpxC inhibitor BB-78484.[4]
-
Mutations in thrS : Studies on resistance to other LpxC inhibitors have also identified mutations in thrS, the gene encoding the threonyl-tRNA synthetase. These mutations slow down protein synthesis and overall cell growth, which appears to confer a suppressive effect on the inhibition of membrane biosynthesis.[3][5]
The interplay between these pathways is critical for maintaining the integrity of the bacterial outer membrane.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of LpxC inhibition and the experimental workflow for identifying resistance mechanisms.
References
- 1. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mutants Resistant to LpxC Inhibitors by Rebalancing Cellular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interplay of Klebsiella pneumoniae fabZ and lpxC Mutations Leads to LpxC Inhibitor-Dependent Growth Resulting from Loss of Membrane Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
In Vivo Efficacy Showdown: A Comparative Analysis of BB-78485 and Novel LpxC Inhibitors
For Immediate Release
In the ongoing battle against multidrug-resistant Gram-negative bacteria, the inhibition of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) has emerged as a promising therapeutic strategy. This comprehensive guide provides a detailed comparison of the in vivo efficacy of the early-generation LpxC inhibitor, BB-78485, against a cohort of novel LpxC inhibitors that have since been developed. This report is intended for researchers, scientists, and drug development professionals actively working in the field of antibacterial drug discovery.
Executive Summary
The enzyme LpxC catalyzes the first committed and essential step in the biosynthesis of lipid A, the anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[1][2] Its inhibition leads to the disruption of the outer membrane, ultimately resulting in bacterial cell death.[1] this compound was one of the early hydroxamate-based inhibitors that showed promising activity.[3] However, the landscape of LpxC inhibitors has evolved significantly, with newer compounds demonstrating improved potency, pharmacokinetic profiles, and safety margins. This guide synthesizes available preclinical data to offer a clear comparison of their in vivo performance.
In Vitro Activity Overview
Before delving into in vivo efficacy, a summary of the in vitro activity of this compound and selected novel LpxC inhibitors provides essential context for their antibacterial potential.
| Compound | Target Organism | IC50 (nM) | MIC (µg/mL) |
| This compound | E. coli | 160[3] | 1[3] |
| P. aeruginosa | - | >32 (4 in a "leaky" strain)[3] | |
| CHIR-090 | E. coli & P. aeruginosa | Subnanomolar affinity[4] | Comparable to ciprofloxacin[4] |
| LPC-233 | Enterobacteriaceae (ESBL-negative, carbapenemase-negative) | - | MIC90: 0.125 |
| ESBL, carbapenemase-producing isolates | - | MIC90: 0.125 | |
| TP0586532 | Carbapenem-resistant K. pneumoniae | Low nanomolar | Potent activity against a broad range of carbapenemase-positive strains |
In Vivo Efficacy Comparison
Direct head-to-head in vivo comparative studies of this compound against many of the newer LpxC inhibitors are limited in publicly available literature. However, by examining studies utilizing similar murine infection models, an assessment of their relative efficacy can be made.
Murine Neutropenic Thigh Infection Model
This model is a standard for evaluating the efficacy of antimicrobial agents in a setting of immunosuppression.
| Compound | Bacterial Strain | Dosing Regimen | Efficacy (log10 CFU reduction) |
| LpxC-4 (a pyridone-substituted inhibitor) | P. aeruginosa PA-1950 | ED50 of 16.8 mg/kg[5] | Not explicitly stated in log reduction |
| Unnamed N-Hydroxyformamide Inhibitor | E. coli | Not specified | Demonstrated in vivo efficacy[6] |
| LPC-233 | Susceptible and multidrug-resistant Gram-negative pathogens | Orally bioavailable | Efficiently eliminates infections[7] |
Murine Sepsis Model
The sepsis model assesses an inhibitor's ability to control a systemic and life-threatening infection.
| Compound | Bacterial Strain | Dosing Regimen | Outcome |
| LPC-233 | Susceptible and multidrug-resistant Gram-negative pathogens | Intravenous, Intraperitoneal, or Oral | Efficiently eliminates infections[7] |
Murine Urinary Tract Infection (UTI) Model
This model is crucial for evaluating treatments for one of the most common bacterial infections.
| Compound | Bacterial Strain | Dosing Regimen | Outcome |
| LPC-233 | Susceptible and multidrug-resistant Gram-negative pathogens | Oral | Efficiently eliminates infections[7] |
| TP0586532 | Gram-negative pathogens | 40 mg/kg, oral, q12h | Completely cleared bacterial infection[8] |
Pharmacokinetics and Safety Profiles
A critical aspect of drug development is the pharmacokinetic (PK) and safety profile of a compound.
| Compound | Key Pharmacokinetic Features | Known Safety/Toxicity Issues |
| This compound | Limited publicly available PK data. | As a hydroxamate-containing compound, there are general concerns about potential off-target effects and toxicity, though specific data for this compound is sparse in the reviewed literature. |
| ACHN-975 | Entered clinical trials. | Terminated in Phase I due to safety concerns.[9] |
| RC-01 | Entered clinical trials. | Terminated in Phase I due to safety concerns.[9] |
| LPC-233 | Orally bioavailable.[7] Highly bound to plasma proteins.[8] | No detectable adverse cardiovascular toxicity in dogs at 100 mg/kg.[7] |
| TP0586532 | Not specified. | Designed to avoid cardiovascular risks.[10] |
| Other N-Hydroxyformamide Inhibitors | Not specified. | A tested compound showed a hypotensive effect in a rat hemodynamic assay, indicating that replacing the hydroxamic acid was not sufficient to avoid this safety issue.[6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for the key in vivo experiments cited.
Murine Neutropenic Thigh Infection Model Protocol
-
Neutropenia Induction: Female ICR (CD-1) mice (5-6 weeks old) are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered four days prior to infection and 100 mg/kg one day before infection.[11][12]
-
Infection: Mice are challenged with an intramuscular injection of a bacterial suspension (e.g., S. aureus, E. coli, P. aeruginosa) into the right thigh muscle.[11][13] The inoculum concentration is typically around 10^7 CFU/mL.[11]
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment with the LpxC inhibitor or vehicle control is initiated.[11] Dosing can be administered via various routes (e.g., intravenous, subcutaneous, oral) at predetermined intervals.
-
Efficacy Assessment: At a defined endpoint (e.g., 24 hours post-infection), mice are euthanized, and the infected thigh muscle is aseptically removed and homogenized.[11] Serial dilutions of the homogenate are plated on appropriate agar to determine the bacterial load (CFU/gram of tissue).[11] The efficacy of the treatment is measured by the reduction in bacterial count compared to the vehicle control group.
Murine Sepsis Model Protocol (Fecal Slurry Induction)
-
Sepsis Induction: Sepsis is induced in C57BL/6 mice via an intraperitoneal injection of a standardized fecal slurry preparation. Sham-treated mice receive a vehicle control.
-
Treatment: At a set time post-induction (e.g., 4 hours), the treatment group receives the LpxC inhibitor and supportive care such as fluids.
-
Monitoring and Endpoints: Mice are monitored for clinical signs of sepsis, body weight, and core temperature at regular intervals. The primary endpoint is often survival over a set period. Secondary endpoints can include bacterial load in blood and organs, and levels of inflammatory cytokines.[9]
Murine Urinary Tract Infection (UTI) Model Protocol
-
Infection: Female Balb/c mice are anesthetized, and a bacterial suspension of a uropathogenic strain (e.g., E. coli CFT073) is instilled directly into the bladder via transurethral catheterization.[14][15]
-
Treatment: Antibiotic treatment with the LpxC inhibitor is initiated at a specified time after bacterial inoculation (e.g., 24 hours) and continued for a defined duration (e.g., 72 hours).[14]
-
Efficacy Assessment: At the end of the treatment period, mice are euthanized. The bladder and kidneys are aseptically harvested and homogenized to determine bacterial counts (CFU/gram of tissue).[14][15] Urine can also be collected for bacterial enumeration.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: LpxC's role in the Lipid A biosynthetic pathway.
Caption: Workflow of key in vivo efficacy models.
Conclusion
While this compound was a significant step in the exploration of LpxC as an antibacterial target, the field has progressed to yield novel inhibitors with demonstrably superior in vivo efficacy, broader spectrums of activity, and improved safety profiles. Compounds like LPC-233 and TP0586532 show considerable promise in preclinical models, addressing some of the key liabilities of earlier generation inhibitors. The continued development of potent and safe LpxC inhibitors represents a critical endeavor in the fight against antimicrobial resistance. Further head-to-head comparative studies are warranted to definitively establish the clinical potential of these novel agents.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Late therapeutic intervention with antibiotics and fluid resuscitation allows for a prolonged disease course with high survival in a severe murine model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Efficacy of an LpxC Inhibitor, CHIR-090, Alone or Combined with Colistin against Pseudomonas aeruginosa Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-Hydroxyformamide LpxC inhibitors, their in vivo efficacy in a mouse Escherichia coli infection model, and their safety in a rat hemodynamic assay [lmi.bwh.harvard.edu]
- 7. Preclinical safety and efficacy characterization of an LpxC inhibitor against Gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. noblelifesci.com [noblelifesci.com]
- 12. Improvement of the Pharmacokinetics and In Vivo Antibacterial Efficacy of a Novel Type IIa Topoisomerase Inhibitor by Formulation in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 14. Evaluation of Immunocompetent Urinary Tract Infected Balb/C Mouse Model For the Study of Antibiotic Resistance Development Using Escherichia Coli CFT073 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Murine Model for Escherichia coli Urinary Tract Infection - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of the bactericidal kinetics of BB-78485 and other antibiotics
This guide provides a detailed comparison of the bactericidal kinetics of BB-78485, a novel inhibitor of the lipopolysaccharide (LPS) biosynthetic enzyme LpxC, against other established antibiotics. The data presented is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance of this novel antibacterial agent.
Introduction to this compound
This compound is a potent, hydroxamate-based inhibitor of the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the biosynthesis of Lipid A, the hydrophobic anchor of LPS in the outer membrane of Gram-negative bacteria.[1][2] By targeting this highly conserved enzyme, which lacks a homolog in mammalian cells, this compound represents a targeted approach to combating Gram-negative pathogens.[2][3] Its mechanism of action is bactericidal, leading to a rapid reduction in viable bacterial counts.[1]
Comparative Bactericidal Kinetics
The bactericidal activity of an antibiotic is typically quantified using time-kill assays, which measure the rate and extent of bacterial killing over time. The following table summarizes the bactericidal kinetics of this compound against Escherichia coli and compares it with other antibiotics, including those with different mechanisms of action.
| Antibiotic | Class/Mechanism of Action | Target Organism | Concentration (x MIC) | Time (hours) | Log Reduction in CFU/mL | Reference |
| BB-78484 * | LpxC Inhibitor | E. coli | Not Specified | 4 | >3.0 | [1] |
| Daptomycin | Lipopeptide/Membrane Depolarization | C. difficile | 2-8x MIC | 24 | ~2.3 - 2.9 | |
| Daptomycin | Lipopeptide/Membrane Depolarization | C. perfringens | 4x MIC | 1 | >3.0 (Bactericidal) | |
| Vancomycin | Glycopeptide/Cell Wall Synthesis Inhibitor | C. difficile | 2-8x MIC | 24 | ~2.3 - 2.9 | |
| PYED-1 | Steroid Derivative | S. aureus | 2x MIC | 5 | >3.0 (Bactericidal) | [4] |
| PYED-1 | Steroid Derivative | S. aureus | 4x MIC | 3 | >3.0 (Bactericidal) | [4] |
Note: Data for the closely related compound BB-78484 is presented as a surrogate for this compound's bactericidal profile against E. coli, as specific time-kill data for this compound was not available in the provided search results. This compound is noted to be the more potent LpxC inhibitor of the two.[3]
Mechanism of Action: LpxC Inhibition Pathway
This compound exerts its bactericidal effect by inhibiting LpxC, a critical step in the biosynthesis of Lipid A. This disruption of the outer membrane synthesis leads to loss of bacterial integrity and cell death.
Caption: Inhibition of the LpxC enzyme by this compound blocks Lipid A biosynthesis in Gram-negative bacteria.
Experimental Protocols
Time-Kill Assay for Bactericidal Kinetics
The time-kill assay is the standard method for determining the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[5][6][7]
1. Preparation of Inoculum:
-
A bacterial strain of interest (e.g., E. coli, S. aureus) is cultured on an appropriate agar medium overnight at 35-37°C.
-
Several colonies are used to inoculate a tube of cation-adjusted Mueller-Hinton Broth (MHB) or other suitable broth.
-
The broth culture is incubated at 37°C with shaking until it reaches the logarithmic phase of growth, typically corresponding to a specific optical density (e.g., 0.5 McFarland standard).
-
The bacterial suspension is then diluted to achieve a final starting inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test tubes.[5]
2. Assay Setup:
-
The antibiotic compound (e.g., this compound) is prepared at various concentrations, usually multiples of its predetermined Minimum Inhibitory Concentration (MIC), such as 0.5x, 1x, 2x, and 4x MIC.[6]
-
The prepared antibiotic solutions are added to tubes containing the standardized bacterial inoculum in MHB.
-
A growth control tube containing the bacterial inoculum without any antibiotic is included in every experiment.[5]
3. Incubation and Sampling:
-
All tubes are incubated at 37°C, often with continuous agitation.
-
Samples (e.g., 100 µL) are withdrawn from each tube at predetermined time points, such as 0, 1, 2, 4, 6, 8, and 24 hours.[5][6]
4. Viable Cell Counting:
-
Each collected sample is serially diluted (e.g., 10-fold dilutions) in a sterile saline or phosphate-buffered saline (PBS) solution to reduce the bacterial concentration to a countable number.
-
A small volume (e.g., 10-20 µL) of each dilution is plated onto an appropriate agar medium (e.g., Tryptic Soy Agar).
-
The plates are incubated for 18-24 hours at 37°C.
5. Data Analysis:
-
After incubation, the number of colonies on each plate is counted. The viable cell count (CFU/mL) for each time point and concentration is calculated based on the colony count and the dilution factor.
-
The results are plotted as log10 CFU/mL versus time.
-
Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in the initial CFU/mL.[8]
-
Bacteriostatic activity is defined as a <3-log10 reduction in the initial CFU/mL.[8]
Caption: Standard experimental workflow for conducting a time-kill assay to determine bactericidal kinetics.
References
- 1. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Common and varied molecular responses of Escherichia coli to five different inhibitors of the lipopolysaccharide biosynthetic enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. actascientific.com [actascientific.com]
- 7. DSpace [helda.helsinki.fi]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal and Handling of BB-78485: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for BB-78485 was found in the public domain. The following guidance is based on the chemical properties of this compound as a hydroxamate and sulfonamide-containing compound and general principles of laboratory safety. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and comply with all local, state, and federal regulations.
This document provides essential safety and logistical information for the proper handling and disposal of the LpxC inhibitor, this compound. The procedural guidance herein is intended to support researchers, scientists, and drug development professionals in maintaining a safe laboratory environment.
I. Quantitative Data Summary
The inhibitory activity of this compound against the LpxC enzyme has been quantified, providing a measure of its potency. This data is crucial for understanding its biological activity and for designing relevant experiments.
| Compound | Target | IC50 (nM) |
| This compound | LpxC | 160 ± 70[1] |
| BB-78484 | LpxC | 400 ± 90[1] |
II. Proper Disposal Procedures for this compound
As a compound containing hydroxamate and sulfonamide moieties, this compound requires careful disposal as chemical waste. Hydroxamic acids are known metal chelators and can have potential mutagenic properties.[2] Sulfonamides are a class of antibiotics that can persist in the environment and may require specific disposal methods to prevent ecological harm.[3][4][5][6][7]
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., pipette tips, gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound (e.g., unused solutions, cell culture media) should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Container Labeling:
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution. Include the approximate concentration and quantity of the waste.
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic. Ensure the storage area is well-ventilated.
-
-
Waste Pickup and Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound down the drain or in regular trash.
-
Caption: Logical workflow for the proper disposal of this compound waste.
III. Experimental Protocols
This compound is an inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a key enzyme in the lipid A biosynthesis pathway in Gram-negative bacteria.[1] The following is a detailed methodology for an in vitro assay to determine the inhibitory activity of compounds like this compound against LpxC.
LpxC Inhibition Assay Protocol:
-
Reagents and Materials:
-
Purified LpxC enzyme
-
Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.5
-
Detection Reagent: A fluorescent reagent that reacts with the free amine product of the deacetylation reaction.
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates (black, for fluorescence assays)
-
Microplate reader with fluorescence detection capabilities
-
-
Assay Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the LpxC enzyme to each well.
-
Add the diluted this compound or control (solvent only) to the wells and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the LpxC substrate to each well.
-
Allow the reaction to proceed for a set amount of time at a controlled temperature (e.g., 37°C).
-
Stop the reaction (e.g., by adding a quenching agent or the detection reagent).
-
Add the fluorescent detection reagent and incubate to allow for signal development.
-
Measure the fluorescence intensity in a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for determining the IC50 of LpxC inhibitors.
IV. Signaling Pathway
This compound targets the lipid A biosynthesis pathway, which is essential for the formation of the outer membrane of Gram-negative bacteria.[8][9][10][11][12] LpxC catalyzes the second committed step in this pathway.
Caption: The Lipid A biosynthesis pathway and the inhibition of LpxC by this compound.
References
- 1. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Why Hydroxamates May Not Be the Best Histone Deacetylase Inhibitors—What Some May Have Forgotten or Would Rather Forget? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sorption and biodegradation of sulfonamide antibiotics by activated sludge: experimental assessment using batch data obtained under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Removal of sulfonamide antibiotics and human metabolite by biochar and biochar/H2O2 in synthetic urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Complete Pathway Model for Lipid A Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of new biosynthetic pathways: the lipid A story - PMC [pmc.ncbi.nlm.nih.gov]
- 10. q-bio.org [q-bio.org]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
Personal protective equipment for handling BB-78485
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of BB-78485. The following procedures are designed to ensure the safety of all laboratory personnel and to establish a clear operational plan for the use and disposal of this potent small-molecule inhibitor.
Personal Protective Equipment (PPE) for this compound
Given that this compound is a potent, novel compound with limited publicly available toxicity data, a cautious approach to handling is paramount. The following personal protective equipment is mandatory when working with this compound in solid form or in solution. These recommendations are based on established guidelines for handling chemical compounds of unknown toxicity.[1][2][3]
| PPE Component | Specification | Purpose |
| Hand Protection | Nitrile gloves (double-gloving recommended) | To prevent skin contact and absorption.[3][4] Nitrile offers good resistance to a range of chemicals.[3] Double-gloving provides an additional barrier in case of a tear or splash. |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield | To protect the eyes and face from splashes, aerosols, and solid particulates.[3][5] A face shield should be used in conjunction with goggles when there is a significant splash risk.[4] |
| Body Protection | A lab coat or chemical-resistant apron worn over long-sleeved clothing and long pants | To protect the skin and personal clothing from contamination.[3][5] |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher (e.g., a chemical fume hood) | To prevent inhalation of airborne particles of the solid compound or aerosols from solutions.[3] The use of a certified chemical fume hood is the preferred primary engineering control. |
| Foot Protection | Closed-toe shoes | To protect the feet from spills and falling objects. |
Operational Plan for Handling this compound
A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Solid Waste: This includes contaminated personal protective equipment (gloves, disposable lab coats), weigh boats, and any other solid materials that have come into contact with this compound. These items should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound, as well as any solvents used for rinsing contaminated glassware, should be collected in a sealed and appropriately labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.
-
Sharps: Any needles or other sharp objects contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with the potent inhibitor this compound.
References
- 1. hazmatschool.com [hazmatschool.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. trimaco.com [trimaco.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
